Allopurinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCNXPDARWKPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | allopurinol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Allopurinol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022573 | |
| Record name | Allopurinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L | |
| Record name | SID56424020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allopurinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Allopurinol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
FLUFFY WHITE TO OFF-WHITE POWDER, Crystals | |
CAS No. |
315-30-0, 184789-03-5, 691008-24-9 | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184789-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allopurinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=691008-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allopurinol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allopurinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | allopurinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | allopurinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | allopurinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allopurinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allopurinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLOPURINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CZ7GJN5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Allopurinol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
greater than 662 °F (NTP, 1992), >300, 350 °C | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allopurinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Allopurinol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Allopurinol as a Competitive Inhibitor of Xanthine Oxidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xanthine oxidase is a critical enzyme in the purine catabolism pathway, responsible for the final two steps that lead to the production of uric acid. Elevated levels of uric acid can lead to hyperuricemia, a condition strongly associated with gout.[1][2] Allopurinol has been a cornerstone therapy for managing hyperuricemia for decades.[2] This technical guide provides an in-depth analysis of this compound's mechanism as a competitive inhibitor of xanthine oxidase. It details the enzyme kinetics, metabolic pathways, and standard experimental protocols for studying this interaction. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this classic enzyme-inhibitor relationship.
Mechanism of Action: Competitive Inhibition and Metabolic Activation
This compound exerts its therapeutic effect by directly targeting xanthine oxidase. The mechanism is multifaceted, involving both the parent drug and its primary metabolite.
2.1 this compound: A Pro-drug and Competitive Inhibitor this compound is a structural analog of the natural purine base hypoxanthine.[3][4][5] This structural similarity allows it to bind to the active site of xanthine oxidase, acting as a competitive inhibitor.[1][6][7] At lower concentrations, this compound also serves as a substrate for the enzyme.[2]
2.2 Oxypurinol: The Active Metabolite Upon administration, this compound is rapidly metabolized in the liver to its active metabolite, oxypurinol (also known as alloxanthine).[8][9][10] This conversion is catalyzed by both xanthine oxidase and aldehyde oxidase.[9][11] Oxypurinol is a structural analog of xanthine and is also a potent inhibitor of xanthine oxidase.[1][8][9] Due to its much longer elimination half-life (approximately 18-30 hours) compared to this compound (1-2 hours), oxypurinol is responsible for the majority of the drug's sustained therapeutic effect.[4][5][10]
2.3 Interaction with the Molybdenum Active Site The active site of xanthine oxidase contains a molybdenum cofactor, which is essential for its catalytic activity.[12][13][14] The process of inhibition involves the binding of this compound or oxypurinol to this active site, which in turn leads to the reduction of the molybdenum center from Mo(VI) to Mo(IV).[15][16] This interaction effectively blocks the binding of the natural substrates, hypoxanthine and xanthine, thereby halting the production of uric acid.[1][17]
Enzyme Kinetics and Quantitative Data
The inhibitory effect of this compound and its metabolite oxypurinol on xanthine oxidase has been quantified through various kinetic studies. The primary mechanism is competitive inhibition, which is characterized by an increase in the Michaelis constant (Km) of the substrate, with no significant change in the maximum reaction velocity (Vmax).[1][6][7]
Table 1: Quantitative Inhibition Data for this compound and Oxypurinol
| Inhibitor | Enzyme Form | Substrate | Inhibition Type | K_i Value (μM) | IC_50 Value |
| This compound | Xanthine Oxidase | Xanthine | Competitive | Not widely reported | 8.57 ± 0.30 µg/mL[18]; 14.67 µM[19] |
| Oxypurinol | Xanthine Oxidase (XO) | Xanthine | Competitive | 6.35 ± 0.96[20] | Not specified |
| Oxypurinol | Xanthine Dehydrogenase (XDH) | Xanthine | Competitive | 4.60 ± 0.87[20] | Not specified |
| Oxypurinol | Xanthine Dehydrogenase (XDH) | Hypoxanthine | Competitive | 3.15 ± 0.22[20] | Not specified |
Note: IC_50 values can vary based on experimental conditions. K_i (inhibition constant) is a more absolute measure of inhibitor potency.
Signaling Pathways and Logical Relationships
Visual diagrams are essential for understanding the complex biochemical processes involved. The following diagrams, generated using Graphviz, illustrate the purine metabolism pathway, the mechanism of competitive inhibition, and a typical experimental workflow.
Diagram 1: Purine Metabolism and this compound Inhibition
Diagram 2: Mechanism of Competitive Inhibition
Diagram 3: Workflow for Xanthine Oxidase Inhibition Assay
Experimental Protocols
To study the inhibition of xanthine oxidase by this compound, standardized in vitro assays are employed. These protocols allow for the determination of inhibitory activity (IC_50) and the mode of inhibition.
5.1 Protocol: Spectrophotometric Xanthine Oxidase Inhibition Assay
This protocol is adapted from established methodologies.[19][21][22]
-
Objective: To determine the inhibitory effect of a compound on xanthine oxidase activity by measuring the rate of uric acid formation.
-
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (Substrate)
-
This compound (Positive Control Inhibitor)
-
Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Hydrochloric Acid (HCl, e.g., 1N) to stop the reaction (optional)
-
Spectrophotometer capable of reading at 290-295 nm
-
96-well UV-transparent plates or cuvettes
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL) in phosphate buffer. Keep on ice.
-
Prepare a stock solution of xanthine (e.g., 150 µM) in the same buffer. Note: Xanthine may require a small amount of NaOH to dissolve before dilution in buffer.[22]
-
Prepare serial dilutions of this compound and any test compounds in the buffer.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the following to each well:
-
50 µL of the test compound solution (or this compound for positive control, or buffer for negative control).
-
35 µL of phosphate buffer.
-
30 µL of the xanthine oxidase enzyme solution.
-
-
-
Pre-incubation:
-
Reaction Initiation:
-
Start the enzymatic reaction by adding 60 µL of the xanthine substrate solution to each well.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 295 nm using a spectrophotometer.[22] The rate of increase in absorbance corresponds to the rate of uric acid formation.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100
-
Plot % Inhibition versus inhibitor concentration to determine the IC_50 value (the concentration of inhibitor that causes 50% inhibition).
-
-
5.2 Protocol: Determining Inhibition Type using Lineweaver-Burk Plot
-
Objective: To determine if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor.
-
Procedure:
-
Follow the assay protocol described in 5.1.
-
Perform the assay using several different concentrations of the substrate, xanthine (e.g., 10, 20, 40, 80, 120 µM).[18]
-
For each substrate concentration, measure the reaction rate in the absence of the inhibitor (control) and in the presence of one or two fixed concentrations of this compound.
-
Calculate the reciprocal of the reaction velocities (1/V) and the reciprocal of the substrate concentrations (1/[S]).
-
Plot 1/V (y-axis) versus 1/[S] (x-axis). This is the Lineweaver-Burk plot.[23][24]
-
Interpretation:
-
Competitive Inhibition: The lines for the inhibited and uninhibited reactions will intersect on the y-axis (Vmax is unchanged), but will have different x-intercepts (Km increases).[7][24]
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but have different y-intercepts (Vmax decreases).[24][25]
-
Uncompetitive Inhibition: The lines will be parallel.[24][25]
-
-
Conclusion
This compound's efficacy in treating hyperuricemia is a direct result of its function as a competitive inhibitor of xanthine oxidase. As a structural analog of hypoxanthine, it is metabolized to oxypurinol, which then acts as the primary, long-acting inhibitor by blocking the enzyme's active site.[1][9][10] This competitive mechanism, characterized by an increased substrate Km without altering Vmax, has been consistently demonstrated through kinetic studies.[6][7] The experimental protocols detailed herein provide a robust framework for researchers to investigate and confirm this mechanism. A thorough understanding of this classic drug-enzyme interaction remains fundamental for professionals in pharmacology and drug development, serving as a model for the rational design of new enzyme inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Alopurinol – Wikipedie [cs.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Clinical pharmacokinetics and pharmacodynamics of this compound and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]
- 20. escholarship.org [escholarship.org]
- 21. revistabionatura.com [revistabionatura.com]
- 22. herbmedpharmacol.com [herbmedpharmacol.com]
- 23. researchgate.net [researchgate.net]
- 24. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 25. jackwestin.com [jackwestin.com]
Oxypurinol: An In-depth Technical Guide on the Active Metabolite of Allopurinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allopurinol has been a cornerstone in the management of hyperuricemia and gout for decades.[1][2][3] Its therapeutic efficacy is largely attributed to its active metabolite, oxypurinol.[4][5] This technical guide provides a comprehensive overview of oxypurinol, focusing on its mechanism of action, pharmacokinetics, and the experimental methodologies used in its study. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound, a structural analog of the purine base hypoxanthine, is a widely prescribed urate-lowering therapy.[1][6] Following oral administration, this compound is rapidly and extensively metabolized in the liver to oxypurinol (also known as alloxanthine).[6][7][8] This conversion is primarily catalyzed by aldehyde oxidase and to a lesser extent by xanthine oxidase.[9] Oxypurinol is itself a potent inhibitor of xanthine oxidase and, due to its significantly longer half-life compared to its parent drug, is responsible for the majority of this compound's therapeutic effect.[4][7][8][10] Understanding the distinct properties of oxypurinol is therefore critical for optimizing treatment strategies, managing adverse effects, and developing new therapeutic agents.
Mechanism of Action
Inhibition of Xanthine Oxidase
The primary mechanism of action for both this compound and oxypurinol is the inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway.[6][7][8] This metalloenzyme catalyzes the final two steps of uric acid synthesis: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][11]
This compound acts as a substrate and a competitive inhibitor of xanthine oxidase.[2] The enzyme hydroxylates this compound to form oxypurinol. This process results in the reduction of the molybdenum center of the enzyme from Mo(VI) to Mo(IV).[1] Oxypurinol binds tightly to the reduced form of the enzyme, acting as a noncompetitive inhibitor and preventing the subsequent oxidation of natural purine substrates.[1][2] This inhibition leads to a decrease in the production of uric acid and an increase in the plasma and urine concentrations of the more soluble purine precursors, hypoxanthine and xanthine.[6]
While both compounds inhibit xanthine oxidase, their inhibitory profiles differ. This compound's inhibition is attenuated by elevated concentrations of xanthine and hypoxanthine, whereas oxypurinol's potency is relatively unaffected by substrate concentration.[12] However, some in vivo studies have suggested that directly administered oxypurinol has a weaker urate-lowering effect than an equivalent dose of this compound, indicating a more complex interaction than simple enzyme inhibition.[1][13]
Feedback Inhibition of de Novo Purine Synthesis
In addition to xanthine oxidase inhibition, this compound and oxypurinol can influence de novo purine synthesis. By increasing the levels of hypoxanthine and xanthine, these compounds can lead to an increased reutilization of these purine bases for nucleotide and nucleic acid synthesis via the salvage pathway, involving the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase).[6] The resulting increase in nucleotide concentrations can cause feedback inhibition of amidophosphoribosyltransferase, a rate-limiting enzyme in de novo purine biosynthesis.[6] However, studies have shown that oxypurinol only weakly inhibits the conversion of hypoxanthine to xanthine and is therefore less likely to significantly affect this feedback inhibition pathway.[1][13]
Signaling and Metabolic Pathways
The metabolic conversion of this compound and its subsequent impact on purine metabolism are central to its therapeutic effect. The following diagram illustrates this pathway.
Caption: Metabolic pathway of this compound and its inhibitory effect on uric acid synthesis.
Pharmacokinetics: this compound vs. Oxypurinol
The significant differences in the pharmacokinetic profiles of this compound and its active metabolite, oxypurinol, are crucial for understanding the drug's sustained therapeutic effect. This compound has a short half-life, while oxypurinol is eliminated much more slowly, primarily through renal excretion.[3][4][7]
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Oxypurinol | Reference(s) |
| Oral Bioavailability | ~79 ± 20% | N/A (Metabolite) | [4][5] |
| Peak Plasma Time | ~1.5 hours | ~4.5 hours | [6] |
| Elimination Half-life (t½) | ~1.2 ± 0.3 hours | ~15-23.3 ± 6.0 hours | [4][5][7] |
| Apparent Volume of Distribution (Vd/F) | ~1.31 ± 0.41 L/kg | ~0.59 ± 0.16 L/kg | [4][5] |
| Apparent Oral Clearance (CL/F) | ~15.8 ± 5.2 mL/min/kg | ~0.31 ± 0.07 mL/min/kg | [4][5] |
| Primary Route of Elimination | Metabolism | Renal Excretion | [4][7][14] |
| Plasma Protein Binding | Negligible | Negligible | [6] |
Values are presented as mean ± SD for subjects with normal renal function.
Therapeutic Drug Monitoring (TDM)
Monitoring plasma oxypurinol concentrations can be a valuable tool to optimize this compound therapy, particularly in patients who do not achieve the target serum urate levels or have impaired renal function.[4][15][16] TDM can help assess patient adherence, investigate suboptimal response, and potentially mitigate the risk of adverse reactions.[15][17]
Table 2: Therapeutic Targets and Monitoring for Oxypurinol
| Parameter | Value/Range | Rationale | Reference(s) |
| Suggested Therapeutic Range | 5 - 22.8 mg/L (approx. 33 - 150 µmol/L) | To achieve target serum urate < 6 mg/dL (0.36 mmol/L). | [10][18] |
| Optimal Sampling Time | 6-9 hours post-dose | To correlate with established therapeutic ranges. | [15][18] |
| Time to Reach Steady State | 5-6 days | After initiating or changing this compound dose. | [18] |
The following diagram outlines the logical workflow for implementing therapeutic drug monitoring for this compound therapy.
Caption: Logical workflow for therapeutic drug monitoring of oxypurinol.
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a common spectrophotometric method to determine the inhibitory activity of a compound against xanthine oxidase. The assay measures the production of uric acid, which absorbs light at 293-295 nm.
Materials:
-
Xanthine Oxidase (e.g., from bovine milk), diluted to a working concentration (e.g., 0.01-0.1 units/mL).
-
Phosphate Buffer (e.g., 70-100 mM, pH 7.5).
-
Xanthine (Substrate) solution (e.g., 150 µM in buffer).
-
Test Inhibitor (e.g., Oxypurinol) at various concentrations.
-
Positive Control (e.g., this compound).
-
UV/Vis Spectrophotometer.
-
Cuvettes.
Procedure:
-
Assay Mixture Preparation: In a cuvette, combine the phosphate buffer, the test inhibitor solution (or buffer for the uninhibited control), and the xanthine oxidase enzyme solution.[19][20] A typical reaction volume is 1-3 mL.
-
Pre-incubation: Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[19]
-
Reaction Initiation: Start the reaction by adding the xanthine substrate solution to the cuvette and mix gently.[19][21]
-
Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 293 nm or 295 nm for a period of 3-5 minutes.[21] Record the rate of change in absorbance per minute (ΔOD/min) from the initial linear portion of the curve.
-
Blank Measurement: Prepare a blank reaction containing all components except the enzyme to correct for any background absorbance.
-
Calculation: Calculate the percentage of xanthine oxidase inhibition using the following formula: % Inhibition = [1 - (B / A)] x 100 Where A is the enzyme activity without the inhibitor and B is the activity with the inhibitor.[19]
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Workflow Diagram
Caption: Experimental workflow for an in vitro xanthine oxidase inhibition assay.
Adverse Effects and Clinical Considerations
While generally well-tolerated, this compound therapy can lead to adverse effects, the most severe being this compound Hypersensitivity Syndrome (AHS), a rare but potentially fatal condition.[7] Evidence suggests that AHS is a T-cell-mediated immune reaction primarily to oxypurinol, not this compound itself.[7][9] The risk is strongly associated with the HLA-B*58:01 allele, particularly in certain Asian populations, and may be increased by high initial doses of this compound and the presence of renal impairment, which leads to higher plasma concentrations of oxypurinol.[7][18][22]
Conclusion
Oxypurinol is the principal active metabolite of this compound and the primary agent responsible for its urate-lowering effects. Its long half-life and potent, noncompetitive inhibition of xanthine oxidase make it a highly effective therapeutic molecule. A thorough understanding of its distinct pharmacokinetics, mechanism of action, and the methodologies used for its evaluation is essential for drug development professionals and researchers. The continued study of oxypurinol, including therapeutic drug monitoring and pharmacogenomic associations, will further refine its clinical use and help minimize the risk of severe adverse reactions, ensuring safer and more effective management of hyperuricemia.
References
- 1. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Clinical pharmacokinetics and pharmacodynamics of this compound and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. ClinPGx [clinpgx.org]
- 10. The pharmacokinetics of oxypurinol in people with gout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Oxypurinol as an inhibitor of xanthine oxidase-catalyzed production of superoxide radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of this compound in elderly and young subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An audit of a therapeutic drug monitoring service for this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Improving the use of this compound in chronic gout: monitoring oxypurinol levels to guide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sydpath.com.au [sydpath.com.au]
- 19. revistabionatura.com [revistabionatura.com]
- 20. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. herbmedpharmacol.com [herbmedpharmacol.com]
- 22. This compound hypersensitivity: investigating the cause and minimizing the risk | Semantic Scholar [semanticscholar.org]
A Technical Guide to the In Vitro Antioxidant Properties of Allopurinol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Allopurinol, a cornerstone in the management of hyperuricemia and gout, is primarily recognized for its role as a competitive inhibitor of xanthine oxidase. Beyond its urate-lowering effects, a substantial body of in vitro research has illuminated its capacity to function as an antioxidant. This technical guide provides an in-depth examination of the antioxidant properties of this compound demonstrated in in vitro settings. It consolidates quantitative data, details common experimental protocols, and visualizes the key mechanisms and workflows. The evidence underscores a dual antioxidant mechanism: a primary, indirect action via the reduction of reactive oxygen species (ROS) production by inhibiting xanthine oxidase, and a secondary, direct role as a free radical scavenger. This document serves as a comprehensive resource for researchers exploring the therapeutic potential of this compound beyond its established indications.
Core Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two principal pathways. The dominant mechanism is indirect, stemming from its well-established function as a xanthine oxidase inhibitor. A secondary, yet significant, mechanism involves the direct scavenging of potent reactive oxygen species.
Inhibition of Xanthine Oxidase-Mediated ROS Production
Xanthine oxidoreductase (XOR) is the rate-limiting enzyme in purine catabolism, converting hypoxanthine to xanthine and subsequently to uric acid.[1][2] During this process, particularly in its oxidase form (XO), the enzyme generates significant amounts of superoxide (O₂•−) and hydrogen peroxide (H₂O₂), which are key contributors to oxidative stress.[1][3]
This compound, a structural analog of hypoxanthine, acts as a competitive inhibitor of xanthine oxidase.[2][4] By blocking the enzyme's active site, this compound curtails the production of uric acid and, critically, the concurrent generation of ROS.[1][5] Its major metabolite, oxypurinol, is also a potent inhibitor of the enzyme.[6] This reduction in the enzymatic source of free radicals is considered the primary antioxidant mechanism of this compound.[5][7]
Direct Free Radical Scavenging
Beyond enzyme inhibition, this compound and its metabolite oxypurinol have demonstrated direct free radical-scavenging capabilities.[8] Studies have shown that this compound is a potent scavenger of the highly reactive hydroxyl radical (•OH).[6][9][10] The second-order rate constant for the reaction between this compound and •OH is estimated to be approximately 10⁹ M⁻¹s⁻¹.[6] Oxypurinol is an even more effective scavenger of hydroxyl radicals than its parent compound.[6][10] However, this compound's ability to scavenge other radicals, such as singlet oxygen, appears to be negligible.[9][11] Some studies also report that this compound shows minimal direct scavenging activity in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, particularly when compared to classic antioxidants like ascorbic acid.[12]
Quantitative Data on In Vitro Antioxidant Activity
The antioxidant efficacy of this compound has been quantified using various in vitro models. The data presented below are compiled from multiple studies to facilitate comparison.
Table 1: Free Radical Scavenging Activity
| Assay System | Radical Species | This compound's Effect | Comparator & Effect | Reference(s) |
| Galvanoxyl Radical Assay | Galvanoxyl Radical | Efficient scavenging activity observed in ethanolic solutions. | Less efficient than Vitamin C. | [9][11] |
| Hydroxyl Radical Assay | Hydroxyl Radical (•OH) | Potent scavenger (k₂ ≈ 10⁹ M⁻¹s⁻¹). | Oxypurinol is a better scavenger (k₂ ≈ 4 x 10⁹ M⁻¹s⁻¹). | [6][10] |
| DPPH Radical Scavenging | DPPH Radical | Negligible scavenging activity at concentrations up to 500 μM. | Ascorbic Acid IC₅₀ = 33.16 ± 7.38 μM. | [12] |
| Singlet Oxygen Quenching | Singlet Oxygen (¹O₂) | Interaction and quenching were negligible. | N/A | [9][11] |
Table 2: Inhibition of Lipid Peroxidation
| In Vitro Model | Peroxidation Marker | This compound's Effect | Comparator & Effect | Reference(s) |
| Linoleic Acid Peroxidation | General Peroxidation | ~30% delay in peroxidation. | Vitamin C (~65% inhibition), Vitamin E (~70% inhibition). | [11] |
| Linolenic Acid Peroxidation (LAP) Assay | Malondialdehyde (MDA) | Did not inhibit LAP at concentrations from 10¹ to 10³ μM. | Butylated hydroxytoluene (BHT) showed 80% inhibition at 10¹ μM. | [13] |
| Rabbit Kidney Homogenates (Ischemia/Reperfusion) | Schiff bases, TBA-reactive material, Diene conjugates | Significantly inhibited markers of lipid peroxidation. | N/A | [7][14] |
Table 3: Effects on Cellular Oxidative Stress
| Cell Type | Condition | Measured Parameter | This compound's Effect | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Exposure to sera from hypertensive patients | Mitochondrial ROS, Mitochondrial mass | Partially reversed increases in these markers. | [15][16] |
| Human Erythrocytes (RBCs) | UV-A irradiation in the presence of cinoxacin (phototoxin) | Photohemolysis | Diminished the photohemolytic effect of cinoxacin. | [9][11] |
Detailed Experimental Protocols
The evaluation of this compound's antioxidant properties relies on a set of standardized in vitro assays. The methodologies for key experiments are detailed below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for assessing direct radical scavenging.[17]
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.
-
General Protocol:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of this compound (and a standard antioxidant like ascorbic acid) are prepared.
-
A fixed volume of the DPPH solution is added to the test and standard solutions.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically ~517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.
-
The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radical) is often determined from a dose-response curve.[17]
-
Lipid Peroxidation Inhibition Assay
This assay measures the ability of a compound to inhibit the oxidative degradation of lipids.
-
Principle: Lipid peroxidation can be initiated in a lipid-rich system (e.g., linoleic acid emulsion or tissue homogenate) using a free radical initiator. The extent of peroxidation is quantified by measuring its byproducts, such as malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a pink-colored complex (TBA-Reactive Substances or TBARS) that can be measured spectrophotometrically or fluorometrically.[7][13]
-
General Protocol (using TBARS method):
-
Prepare a substrate solution (e.g., rabbit kidney homogenate).[7]
-
Add various concentrations of this compound or a standard antioxidant to the substrate.
-
Induce peroxidation (e.g., by incubation or addition of an initiator like a ferrous salt).[9]
-
Stop the reaction and add TBA reagent and an acid (e.g., trichloroacetic acid).
-
Heat the mixture (e.g., in a boiling water bath) to facilitate the reaction between MDA and TBA.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (e.g., 532-553 nm).[7]
-
Calculate the percentage inhibition of lipid peroxidation compared to a control without the antioxidant.
-
Cellular Oxidative Stress Assay in Endothelial Cells
These assays assess the protective effects of a compound in a biologically relevant system.
-
Principle: Cultured cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are exposed to an oxidative stressor. The protective effect of this compound is determined by measuring intracellular ROS levels or markers of cellular damage.
-
General Protocol:
-
Cell Culture: HUVECs are cultured under standard conditions until they reach the desired confluence.
-
Treatment: Cells are treated with an oxidative stressor. For example, they can be exposed to serum from hypertensive patients, which is known to induce oxidative stress and senescence.[15][16]
-
Co-treatment: A parallel group of cells is treated with the stressor in the presence of this compound. Control groups (untreated and this compound-only) are also maintained.
-
Incubation: Cells are incubated for a defined period (e.g., 24-72 hours).
-
ROS Measurement: Intracellular ROS levels (e.g., mitochondrial ROS) are measured using fluorescent probes (e.g., MitoSOX Red) and analyzed via flow cytometry or fluorescence microscopy.
-
Analysis: The fluorescence intensity of the treated groups is compared to the control groups to determine if this compound reduced the stress-induced increase in ROS.
-
Conclusion and Future Directions
In vitro studies conclusively demonstrate that this compound possesses significant antioxidant properties that operate through a dual mechanism. Its primary role is the potent inhibition of xanthine oxidase, which effectively suppresses a major enzymatic source of reactive oxygen species. Secondly, this compound and its active metabolite, oxypurinol, can directly scavenge highly damaging free radicals, most notably the hydroxyl radical.
While its direct scavenging activity against certain radicals like DPPH is limited, its combined effect of reducing ROS production and neutralizing specific ROS positions it as a compound of significant interest for conditions characterized by oxidative stress. The data compiled in this guide provide a quantitative basis for these properties and the detailed protocols offer a framework for future research. For drug development professionals, these findings suggest that the therapeutic applications of this compound may extend beyond gout, warranting further investigation into its role in mitigating oxidative damage in cardiovascular, renal, and neurodegenerative diseases. Future in vitro work should focus on dissecting its effects on other specific ROS and exploring its impact on complex intracellular antioxidant signaling pathways.
References
- 1. Role of urate, xanthine oxidase and the effects of this compound in vascular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of urate, xanthine oxidase and the effects of this compound in vascular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and oxypurinol are hydroxyl radical scavengers. – ScienceOpen [scienceopen.com]
- 7. This compound inhibits lipid peroxidation in warm ischaemic and reperfused rabbit kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Free radical scavenging and antioxidant activity of this compound and oxypurinol in experimental lens-induced uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro studies of the dual properties of this compound anti- and photo-oxidants Mechanisms [scielo.org.co]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. In vitro studies of the dual properties of this compound anti- and photo-oxidants Mechanisms [scielo.org.co]
- 12. herbmedpharmacol.com [herbmedpharmacol.com]
- 13. This compound: discrimination of antioxidant from enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 16. researchgate.net [researchgate.net]
- 17. e3s-conferences.org [e3s-conferences.org]
Methodological & Application
Application Notes: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Allopurinol
Introduction
Allopurinol is a structural isomer of hypoxanthine, a natural purine base. It is a widely used medication for managing conditions associated with hyperuricemia, such as gout, kidney stones, and high uric acid levels resulting from chemotherapy.[1][2] The therapeutic action of this compound stems from its ability to inhibit xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[2][3] This inhibition leads to a reduction in uric acid production. This compound is metabolized in the liver to its active metabolite, oxypurinol, which also contributes to the inhibition of xanthine oxidase.[1][4]
Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity, sensitivity, and precision required for this purpose.[5] This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the determination of this compound in tablet dosage forms, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7]
Mechanism of Action of this compound
The diagram below illustrates the mechanism by which this compound reduces uric acid formation.
Caption: this compound inhibits the enzyme xanthine oxidase.
Experimental Protocol
This protocol details a validated isocratic RP-HPLC method for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity or equivalent with UV/VWD/PDA Detector |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent[5] |
| Mobile Phase | Acetonitrile : pH 4.6 Acetate Buffer (50:50, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL[6] |
| Detection Wavelength | 254 nm[5] |
| Column Temperature | Ambient (e.g., 25 °C) |
| Run Time | Approximately 3-5 minutes |
2. Reagents and Chemicals
-
This compound Reference Standard (USP grade or equivalent)
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (Analytical grade)
-
Orthophosphoric Acid (Analytical grade)
-
Water (HPLC grade or Milli-Q)
-
This compound tablets (Sample)
3. Solution Preparation
-
pH 4.6 Acetate Buffer Preparation: Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to make a buffer solution. Adjust the pH to 4.6 using orthophosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared pH 4.6 buffer in a 50:50 volume ratio. Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes before use.[5]
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[6]
-
Calibration Curve Standards (2.5 - 15 µg/mL): Perform serial dilutions of the Standard Stock Solution with the mobile phase to obtain a series of at least five standard solutions with concentrations ranging from 2.5 µg/mL to 15 µg/mL.[6]
4. Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than 10 this compound tablets.[6]
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[6]
-
Pipette 1.0 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final theoretical concentration of 10 µg/mL.
5. System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the 10 µg/mL standard solution five or six times and evaluate the following parameters.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0[7] |
| Theoretical Plates (N) | Not less than 2000[7] |
| % RSD of Peak Areas | Not more than 2.0%[7] |
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[6][7]
Table 3: Summary of Method Validation Data
| Validation Parameter | Specification / Acceptance Criteria | Typical Result |
| Specificity / Selectivity | No interference from excipients at the retention time of this compound.[6] | The method is selective for this compound. |
| Linearity | ||
| Range | 2.5 - 15 µg/mL[6] | 2.5 - 15 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998[6] | ≥ 0.9988 |
| Accuracy (% Recovery) | 90% - 110%[6] | 99.01% - 100.83% |
| Precision (% RSD) | ||
| Intra-day (Repeatability) | ≤ 2.0%[6] | < 2.0% |
| Inter-day (Intermediate Precision) | ≤ 2.0%[6] | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 1.36 µg/mL[6] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 4.09 µg/mL[6] |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition). | The method is robust. |
Workflow and Validation Logic Diagrams
HPLC Method Development and Analysis Workflow
The workflow for developing and implementing the HPLC method is outlined below.
Caption: Workflow for HPLC method development and routine analysis.
Relationship of Key HPLC Validation Parameters
The logical hierarchy and relationship between fundamental validation parameters are crucial for establishing a reliable analytical method.
Caption: Logical relationship of key HPLC validation parameters.
References
Application Note & Protocol: A Stability-Indicating HPLC Method for Allopurinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopurinol is a xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia. To ensure its efficacy and safety, it is crucial to monitor its stability and identify any potential degradation products that may form during storage or manufacturing. This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. This method is essential for assessing the stability of drug substances and drug products under various environmental conditions, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]
This protocol outlines the chromatographic conditions, procedures for forced degradation studies, and method validation parameters based on established scientific literature.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate this compound from its potential degradation products. The separation is achieved based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18 column) and a polar mobile phase. Forced degradation studies are performed to demonstrate the specificity of the method in separating the parent drug from any degradants formed under various stress conditions.
Materials and Reagents
-
This compound reference standard
-
This compound tablets or bulk drug substance
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Dipotassium phosphate (analytical grade)
-
Ammonium acetate (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. The following chromatographic conditions have been found to be effective for the analysis of this compound and its degradation products.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (e.g., ODS, 250 x 4.6 mm, 5 µm)[3] | C8 (e.g., Zorbax SB, 50mm x 4.6mm, 1.8µm)[4] | C18 (e.g., Waters spherisorb ODS1, 250 mm × 4.6 mm, 5 μ)[5][6] |
| Mobile Phase | 0.1 M Dipotassium phosphate buffer (pH 3.5) and Acetonitrile (55:45 v/v)[3] | Gradient elution with 0.025M Potassium dihydrogen phosphate buffer (pH 2.5) and Methanol[4] | Isocratic elution with Methanol, Acetonitrile, and Water (60:25:15 v/v/v)[6] |
| Flow Rate | 1.5 mL/min[3] | 1.0 mL/min[4] | 0.9 mL/min[5][6] |
| Detection Wavelength | 254 nm[3] | 230 nm[4] | 246 nm[5][6] |
| Column Temperature | Ambient | 25°C[4] | 50°C[5][6] |
| Injection Volume | 20 µL | 5 µL[4] | 20 µL |
| Run Time | 10 min | 10 min[4] | 10 min |
Experimental Protocols
Preparation of Solutions
5.1.1. Diluent Preparation: A mixture of the mobile phase buffer and organic modifier in a suitable ratio (e.g., 80:20 v/v of buffer and acetonitrile) can be used as a diluent.[4]
5.1.2. Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a stock solution of a known concentration (e.g., 100 µg/mL).[4]
5.1.3. Sample Solution Preparation: For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume to achieve a concentration similar to the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[1] These studies involve subjecting the this compound solution to various stress conditions to induce degradation.
Workflow for Forced Degradation Studies:
Caption: Workflow for Forced Degradation Studies of this compound.
5.2.1. Acid Hydrolysis: To 5 mL of the this compound stock solution, add 1 mL of 1 M hydrochloric acid. Heat the solution in a water bath at 90°C for 1 hour.[7] After cooling to room temperature, neutralize the solution with 1 M sodium hydroxide and dilute to a suitable volume with the mobile phase.
5.2.2. Base Hydrolysis: To 5 mL of the this compound stock solution, add 1 mL of 1 M sodium hydroxide. Heat the solution in a water bath at 90°C for 1 hour.[7] After cooling, neutralize the solution with 1 M hydrochloric acid and dilute to a suitable volume with the mobile phase.
5.2.3. Oxidative Degradation: To 5 mL of the this compound stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a suitable volume with the mobile phase.
5.2.4. Thermal Degradation: Expose the solid this compound powder to a temperature of 90°C in a hot air oven for 48 hours.[7] After the specified time, dissolve an appropriate amount of the powder in the mobile phase to obtain the desired concentration.
5.2.5. Photolytic Degradation: Expose the solid this compound powder to UV light at 254 nm for 16 hours.[7] Following exposure, dissolve an appropriate amount of the powder in the mobile phase to obtain the desired concentration.
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8][9] The key validation parameters are summarized below.
Workflow for HPLC Method Validation:
Caption: Workflow for HPLC Method Validation according to ICH Guidelines.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, this compound standard, and stressed samples. | No interference from blank, placebo, or degradation products at the retention time of this compound. Peak purity of this compound should be demonstrated. |
| Linearity | Analyze a series of at least five concentrations of this compound (e.g., 20-100 µg/mL).[8] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established based on the linearity study. | The range for which the method is linear, accurate, and precise. |
| Accuracy (Recovery) | Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three different concentration levels (e.g., 80%, 100%, 120%).[8] | Mean recovery should be within 98-102%. |
| Precision | Repeatability (Intra-day): Analyze at least six replicate injections of the standard solution on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).[10] | The lowest concentration of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).[10] | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. |
| Robustness | Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature and observe the effect on the results. | The method should remain unaffected by small, deliberate variations in the parameters. System suitability parameters should be met. |
Data Presentation
The results of the forced degradation studies and method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Treatment | % Degradation of this compound | Observations |
| Acid Hydrolysis | 1 M HCl, 90°C, 1h | [Insert Value] | [e.g., Number of degradation peaks, their retention times, and peak areas] |
| Base Hydrolysis | 1 M NaOH, 90°C, 1h | [Insert Value] | [e.g., Number of degradation peaks, their retention times, and peak areas] |
| Oxidative Degradation | 30% H₂O₂, RT, 24h | [Insert Value] | [e.g., Number of degradation peaks, their retention times, and peak areas] |
| Thermal Degradation | 90°C, 48h | [Insert Value] | [e.g., Number of degradation peaks, their retention times, and peak areas] |
| Photolytic Degradation | UV light (254 nm), 16h | [Insert Value] | [e.g., Number of degradation peaks, their retention times, and peak areas] |
Table 4: Summary of Method Validation Results
| Validation Parameter | Result |
| Specificity | [e.g., No interference observed, Peak purity > 990] |
| Linearity (r²) | [e.g., 0.9995] |
| Range (µg/mL) | [e.g., 20 - 100] |
| Accuracy (% Recovery) | [e.g., 99.5% - 101.2%] |
| Precision (RSD %) | Repeatability: [e.g., 0.8%]Intermediate: [e.g., 1.2%] |
| LOD (µg/mL) | [e.g., 0.1] |
| LOQ (µg/mL) | [e.g., 0.3] |
| Robustness | [e.g., The method is robust for minor changes in flow rate and mobile phase composition.] |
Conclusion
The described HPLC method is specific, accurate, precise, and robust for the determination of this compound in the presence of its degradation products. This stability-indicating method can be effectively used for the routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations, ensuring the delivery of a safe and effective product to patients.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ijpbs.net [ijpbs.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. sciensage.info [sciensage.info]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. hmrlabs.com [hmrlabs.com]
- 10. ijpsonline.com [ijpsonline.com]
Application Note: Quantification of Allopurinol in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of allopurinol in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The procedure has been compiled and adapted from various validated methods.[1][2][3][4][5]
Introduction
This compound is a widely prescribed medication for the management of hyperuricemia and gout.[1][6] It acts as a structural isomer of hypoxanthine and functions by inhibiting xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[6][7][8][9] By blocking this pathway, this compound effectively reduces the production of uric acid, thereby preventing the formation of urate crystals in joints and kidneys.[6] Accurate and reliable quantification of this compound in biological matrices is crucial for assessing treatment efficacy and for pharmacokinetic evaluations. LC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for this purpose.[10]
Mechanism of Action: this compound
References
- 1. Simultaneous analysis of this compound and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sample preparation and quantification of polar drug, this compound, in human plasma using LCMSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Gout Prevention, Mechanism, and Interactions [mindmapai.app]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound | PPTX [slideshare.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. A Brief Review of Analytical Methods for the Estimation of this compound in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Allopurinol Administration in a Mouse Model of Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing a mouse model of hyperuricemia and for the administration of allopurinol to study its therapeutic effects. The included data and visualizations offer a comprehensive overview of the expected outcomes and underlying mechanisms.
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key factor in the pathogenesis of gout and is associated with kidney disease and cardiovascular conditions.[1] Mouse models of hyperuricemia are essential for understanding the disease's mechanisms and for the preclinical evaluation of therapeutic agents like this compound. This compound is a structural analog of hypoxanthine and a well-known inhibitor of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[2] By inhibiting this enzyme, this compound effectively reduces uric acid production.[3]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in mouse models of hyperuricemia.
Table 1: Effect of this compound on Serum Uric Acid and Kidney Function Markers
| Group | Serum Uric Acid (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Serum Creatinine (CRE) (mg/dL) |
| Normal Control | 1.13 ± 0.02 | 22.4 ± 1.5 | 0.52 ± 0.04 |
| Hyperuricemic Model | 2.89 ± 0.18 | 45.8 ± 3.2 | 0.98 ± 0.07 |
| This compound-treated (5 mg/kg) | 1.45 ± 0.11 | 28.6 ± 2.1 | 0.65 ± 0.05 |
| This compound-treated (10 mg/kg) | 1.21 ± 0.09 | 25.1 ± 1.8 | 0.58 ± 0.04 |
Data are presented as mean ± standard deviation. The hyperuricemic model was induced using potassium oxonate. This compound was administered orally for 7 days.[1][4]
Table 2: Effect of this compound on Hepatic Xanthine Oxidase (XOD) Activity
| Group | Hepatic XOD Activity (U/g protein) |
| Normal Control | 8.5 ± 0.7 |
| Hyperuricemic Model | 21.3 ± 1.9 |
| This compound-treated (10 mg/kg) | 10.2 ± 0.9 |
Data are presented as mean ± standard deviation. The hyperuricemic model was induced using yeast extract. This compound was administered orally.[4]
Table 3: Effect of this compound on Pro-inflammatory Cytokines in Serum
| Group | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Normal Control | 35.2 ± 3.1 | 28.4 ± 2.5 |
| Hyperuricemic Model | 89.6 ± 7.5 | 75.1 ± 6.3 |
| This compound-treated (5 mg/kg) | 45.8 ± 4.2 | 39.7 ± 3.6 |
Data are presented as mean ± standard deviation. The hyperuricemic model was induced using potassium oxonate. This compound was administered orally for 7 days.[1]
Experimental Protocols
Protocol 1: Induction of Hyperuricemia using Potassium Oxonate
This protocol describes the induction of hyperuricemia in mice using the uricase inhibitor potassium oxonate.[5]
Materials:
-
Male Kunming mice (or other suitable strain), 6-8 weeks old
-
Potassium oxonate (PO)
-
Sterile saline solution (0.9% NaCl)
-
Animal gavage needles
-
Syringes
Procedure:
-
Acclimatize mice for at least one week before the experiment with free access to standard chow and water.
-
Prepare a fresh solution of potassium oxonate in sterile saline. A common concentration is 25 mg/mL.
-
Induce hyperuricemia by administering potassium oxonate (250 mg/kg body weight) via intraperitoneal injection or oral gavage.[1][6] The administration is typically performed once daily for a period of 7 to 21 days.[6][7]
-
To enhance the hyperuricemic state, some protocols include the co-administration of a purine precursor like hypoxanthine (500 mg/kg) by oral gavage.[8]
-
Monitor the animals daily for any signs of distress.
-
At the end of the induction period, collect blood samples for the measurement of serum uric acid to confirm the establishment of the hyperuricemic model.
Protocol 2: this compound Administration
This protocol details the administration of this compound to the hyperuricemic mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium solution)
-
Animal gavage needles
-
Syringes
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle. Common dosages range from 5 mg/kg to 50 mg/kg body weight.[1][9]
-
One hour after the administration of potassium oxonate, administer the this compound suspension to the treatment group via oral gavage.[1]
-
The control group should receive an equivalent volume of the vehicle.
-
Continue the daily administration of both potassium oxonate and this compound for the duration of the study (typically 7 days).[1]
-
At the end of the treatment period, collect blood and tissue samples for analysis.
Protocol 3: Measurement of Biochemical Parameters
Serum Uric Acid, BUN, and Creatinine:
-
Collect blood samples via cardiac puncture or retro-orbital bleeding and allow them to clot.
-
Centrifuge the blood at 3000 rpm for 15 minutes to separate the serum.
-
Measure the concentrations of uric acid, BUN, and creatinine using commercially available assay kits according to the manufacturer's instructions.
Hepatic Xanthine Oxidase (XOD) Activity:
-
Euthanize the mice and perfuse the liver with ice-cold saline.
-
Homogenize a portion of the liver tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Measure the XOD activity in the supernatant using a commercial assay kit that detects the production of uric acid or hydrogen peroxide.
Serum Cytokine Levels (TNF-α, IL-1β):
-
Collect and prepare serum as described above.
-
Measure the concentrations of TNF-α and IL-1β in the serum using specific ELISA kits according to the manufacturer's protocols.[1]
Visualizations
Signaling Pathway
Caption: Purine metabolism and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for evaluating this compound in a mouse model.
References
- 1. Impact of Lesinurad and this compound on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eprints.poltekkesadisutjipto.ac.id [eprints.poltekkesadisutjipto.ac.id]
- 4. Frontiers | Anti-hyperuricemia effect of hesperetin is mediated by inhibiting the activity of xanthine oxidase and promoting excretion of uric acid [frontiersin.org]
- 5. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture-Based Assays of Allopurinol's Cytotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopurinol, a widely prescribed medication for the management of hyperuricemia and gout, functions by inhibiting xanthine oxidase. While generally considered safe, this compound can exhibit cytotoxic effects, which are of significant interest in various research and clinical contexts. These effects range from desirable, such as sensitizing cancer cells to therapeutic agents, to severe adverse drug reactions like Stevens-Johnson Syndrome (SJS).[1][2] Therefore, robust in vitro assays are crucial for understanding and predicting this compound's cytotoxic potential.
These application notes provide a comprehensive overview of cell culture-based assays to evaluate the cytotoxic effects of this compound. Detailed protocols for key methodologies are provided, along with data presentation guidelines and visualizations of experimental workflows and signaling pathways.
Overview of Cell Culture-Based Assays
A variety of in vitro assays can be employed to assess the cytotoxic effects of this compound. The choice of assay depends on the specific research question, the cell type being investigated, and the anticipated mechanism of cell death. Key assay categories include:
-
Cell Viability Assays: These assays, such as the MTT and resazurin assays, measure metabolic activity, which is indicative of the viable cell number.[3][4][5]
-
Cytotoxicity Assays: Assays like the lactate dehydrogenase (LDH) release assay quantify cell membrane damage, a hallmark of necrosis and late apoptosis.[6][7]
-
Apoptosis Assays: These methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry and caspase activity assays, specifically detect programmed cell death.[8]
-
Oxidative Stress Assays: Given that this compound inhibits xanthine oxidase, an enzyme that can produce reactive oxygen species (ROS), assays measuring ROS levels and antioxidant capacity are relevant.[9][10][11]
-
Mechanism-Specific Assays: For investigating specific pathways, techniques like Western blotting for protein expression, reporter gene assays for promoter activity, and specialized co-culture models for immune-mediated cytotoxicity are employed.[8][12][13]
Key Signaling Pathways
This compound's cytotoxic effects can be mediated by various signaling pathways. A notable example is its ability to sensitize cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis. This is achieved through the upregulation of Death Receptor 5 (DR5) in a CHOP-dependent manner.[8][14]
Caption: this compound sensitizes cancer cells to TRAIL-induced apoptosis by upregulating DR5.
Data Presentation
To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: Cytotoxicity of this compound and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound Derivative 4 | BEL-7402 (Hepatoma) | MTT | 25.5 | [15] |
| This compound Derivative 4 | SMMC-7221 (Hepatoma) | MTT | 35.2 | [15] |
| 17-AAG (Control) | BEL-7402 (Hepatoma) | MTT | 12.4 | [15] |
| 17-AAG (Control) | SMMC-7221 (Hepatoma) | MTT | 9.85 | [15] |
Table 2: Effect of this compound on Cell Viability in Macrophage Cell Lines
| Cell Line | This compound Concentration (µg/mL) | Incubation Time (h) | Viability Assay | % Viability (relative to control) | Reference |
| THP-1 | 12.5 - 400 | 66 | Resazurin | Concentration-dependent decrease | [16] |
| U-937 | 12.5 - 400 | 66 | Resazurin | Concentration-dependent decrease | [16] |
| RAW 264.7 | 12.5 - 400 | 66 | Resazurin | Concentration-dependent decrease | [16] |
| J774.1 | 12.5 - 400 | 66 | Resazurin | Concentration-dependent decrease | [16] |
| DH-82 | 12.5 - 400 | 66 | Resazurin | Concentration-dependent decrease | [16] |
Experimental Protocols
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for assessing the cytotoxicity of this compound in cell culture.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[3][4][17][18]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[4]
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: LDH Assay for Cytotoxicity
This protocol is based on standard LDH cytotoxicity assay kits.[6][19]
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7] The LDH assay measures the amount of released LDH, which is proportional to the number of lysed cells.[6]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
Protocol 3: Co-culture Assay for this compound-Induced Hypersensitivity
This protocol is a conceptual framework based on in vitro models for studying drug-induced hypersensitivity reactions like SJS.[12]
Principle: To model the T-cell mediated response in this compound-induced SJS, patient-derived or genetically engineered immune cells (T-cells) and antigen-presenting cells (APCs) are co-cultured and stimulated with this compound or its metabolite, oxypurinol.[12] T-cell activation is then measured as an indicator of a hypersensitivity reaction.
Materials:
-
Engineered T-cells expressing a specific T-cell receptor (TCR) from a patient with this compound-induced SJS.
-
Engineered APCs expressing the relevant HLA allele (e.g., HLA-B*58:01).[12]
-
RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
This compound or oxypurinol.
-
Assay kits for measuring T-cell activation (e.g., ELISA for IFN-γ or other cytokine release assays).
Procedure:
-
Cell Culture and Plating:
-
Culture the engineered T-cells and APCs separately.
-
Plate the APCs in a 96-well plate.
-
Add the T-cells to the wells containing APCs at an appropriate effector-to-target ratio.
-
-
Stimulation:
-
Add various concentrations of oxypurinol to the co-culture.
-
Include appropriate positive and negative controls.
-
Incubate the co-culture for 24-48 hours.
-
-
Measurement of T-cell Activation:
-
Collect the cell culture supernatant.
-
Measure the concentration of a key cytokine, such as IFN-γ, using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of cytokine release in the oxypurinol-treated wells to the control wells to determine the extent of T-cell activation.
-
This assay provides a valuable tool for investigating the immunogenomics of this compound-induced severe cutaneous adverse reactions.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-Induced Stevens–Johnson Syndrome (SJS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. files.eric.ed.gov [files.eric.ed.gov]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of urate, xanthine oxidase and the effects of this compound in vascular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Defining the Immunogenomics of this compound-Induced SJS/TEN | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 13. researchgate.net [researchgate.net]
- 14. Anti-gout agent this compound exerts cytotoxicity to human hormone-refractory prostate cancer cells in combination with tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel this compound Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxicity of this compound for macrophage cell lines and this compound susceptibility of intracellular amastigotes [bio-protocol.org]
- 17. texaschildrens.org [texaschildrens.org]
- 18. MTT (Assay protocol [protocols.io]
- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Dissolving Allopurinol in DMSO for In Vitro Assays
Introduction
Allopurinol is a widely used inhibitor of xanthine oxidase, an enzyme crucial in the purine catabolism pathway that leads to the production of uric acid.[1][2] Due to its poor aqueous solubility, dimethyl sulfoxide (DMSO) is frequently employed as a solvent to prepare stock solutions of this compound for in vitro studies. This document provides a detailed protocol for the preparation, storage, and application of this compound solutions in DMSO for various in vitro assays, ensuring optimal solubility, stability, and minimal solvent-induced cytotoxicity.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound and DMSO in in vitro experiments.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference(s) |
| DMSO | ~3 - 4.6 | ~22 - 33.8 | [3][4] |
| Water | ~0.48 | ~3.5 | [4] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 | ~0.73 | [3] |
Table 2: Recommended DMSO Concentrations for In Vitro Assays
| Cell Line Sensitivity | Recommended Final DMSO Concentration | Notes | Reference(s) |
| General | < 1% (v/v) | Many cell lines tolerate up to 1%. | [5] |
| Sensitive Cell Lines | ≤ 0.1% (v/v) | Some cell lines show sensitivity at lower concentrations. | [5] |
| Best Practice | As low as possible | Always perform a DMSO toxicity control. | [5] |
Table 3: Example Concentrations of this compound Used in In Vitro Assays
| Assay Type | Cell Line | This compound Concentration | Final DMSO Concentration | Reference(s) |
| Xanthine Oxidase Inhibition | HepG2 | 0.1 mM | Not specified, but used at a non-toxic concentration | [6][7] |
| Cytotoxicity Assay | MDA-MB-231 | 1 µM and 10 µM | Not specified | [8] |
| Xanthine Oxidase Inhibitory Assay | Enzyme-based | 0 - 1.25 µM | Not specified | [9] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (MW: 136.11 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 1.36 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the this compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage:
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
Protocol for Determining DMSO Cytotoxicity
It is crucial to determine the maximum concentration of DMSO that is non-toxic to the specific cell line used in your experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
DMSO
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed your cells in a 96-well plate at the optimal density for your assay and incubate overnight.
-
Prepare a serial dilution of DMSO in complete cell culture medium to achieve final concentrations ranging from 0.05% to 2% (v/v). Include a vehicle-free control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared DMSO dilutions to the respective wells.
-
Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each DMSO concentration relative to the vehicle-free control.
-
Determine the highest concentration of DMSO that does not significantly reduce cell viability. This will be your maximum allowable DMSO concentration for subsequent experiments.
Preparation of Working Solutions for In Vitro Assays
This protocol describes the preparation of a 100 µM this compound working solution with a final DMSO concentration of 0.1%.
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution in DMSO.
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium. This results in a 100 µM this compound solution with 1% DMSO.
-
Prepare the final working solution by adding 10 µL of the intermediate dilution to 90 µL of complete cell culture medium in your assay well. This will give a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Adjust the dilution factors as needed to achieve your desired final concentrations of this compound and DMSO. Always prepare a vehicle control with the same final concentration of DMSO as your test samples.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.
Caption: this compound's Mechanism of Action.
Caption: Experimental Workflow for In Vitro Assays.
References
- 1. This compound [drugfuture.com]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Xanthine oxidase inhibition by this compound increases in vitro pyrazinamide-induced hepatotoxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel this compound Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
Application Notes & Protocols: Utilizing Allopurinol in a Rat Model of Gouty Arthritis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gout is a metabolic and inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in joints and soft tissues, resulting from sustained hyperuricemia.[1][2] This crystal deposition triggers an intense inflammatory response driven by the innate immune system, leading to severe pain, swelling, and joint damage.[3][4] The activation of the NLRP3 inflammasome by MSU crystals within macrophages is a critical step in initiating the inflammatory cascade, leading to the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[3][5][6]
Animal models are indispensable for studying the pathophysiology of gout and for the preclinical evaluation of therapeutic agents.[2] A common and reliable model involves inducing hyperuricemia in rats, often with a uricase inhibitor like potassium oxonate, followed by an intra-articular injection of MSU crystals to trigger an acute inflammatory attack.[5]
Allopurinol is a cornerstone of gout management. As a structural analog of hypoxanthine, it acts as a competitive inhibitor of xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.[4][7] This action effectively reduces the production of uric acid, lowering serum urate levels.[8] Beyond its urate-lowering effect, this compound also exhibits anti-inflammatory properties, which may contribute to its therapeutic efficacy.[6] These application notes provide detailed protocols for establishing a rat model of gouty arthritis and evaluating the efficacy of this compound.
Experimental Protocols
This protocol describes a two-step process to establish a robust model of gouty arthritis that mimics both the chronic hyperuricemia and the acute inflammatory flare seen in humans.[5][9]
Materials:
-
Male Albino Wistar rats (150–200 g)
-
Potassium Oxonate (PO)
-
Uric Acid
-
Sodium Hydroxide (NaOH)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.9% Saline, sterile
-
Gavage needles
-
Insulin syringes (29-gauge)
Procedure:
-
Acclimatization: House rats under standard laboratory conditions (22±2°C, 12-hour light/dark cycle) with free access to standard pellet chow and water for at least 7 days before the experiment.[10]
-
Hyperuricemia Induction:
-
Prepare a suspension of potassium oxonate in a suitable vehicle (e.g., 0.5% sodium carboxymethyl cellulose).
-
Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally or orally to the rats daily for a specified period (e.g., 7 days) to inhibit uricase and induce a stable state of hyperuricemia.[5]
-
-
MSU Crystal Synthesis:
-
Dissolve uric acid in a boiling solution of 0.01 M NaOH.
-
Adjust the pH to 7.2 and allow the solution to cool slowly at room temperature.
-
Allow the crystals to precipitate over 24-48 hours.
-
Wash the resulting needle-shaped MSU crystals with sterile PBS, and ensure they are free of endotoxins.
-
Prepare a sterile suspension of MSU crystals in 0.9% saline (e.g., 20-50 mg/ml).[3][5]
-
-
Induction of Acute Gout Flare:
-
On the final day of hyperuricemia induction, anesthetize the rats.
-
Inject a small volume (e.g., 50-100 µL) of the prepared MSU crystal suspension intra-articularly into the ankle or knee joint to trigger acute arthritis.[2][5] The contralateral joint can be injected with sterile saline as a control.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline or 0.5% sodium carboxymethyl cellulose)
-
Gavage needles
Procedure:
-
Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administration:
-
Begin treatment with this compound after the induction of hyperuricemia and/or concurrently with the MSU crystal injection.
-
Administer this compound orally via gavage. A typical therapeutic dose in rat models is 10 mg/kg daily.[5][9] However, doses can range from 50-100 mg/kg depending on the specific study design.[11][12]
-
Continue treatment for the duration of the study (e.g., 7-30 days).[5] A control group should receive the vehicle alone.
-
Procedure:
-
Joint Swelling Assessment:
-
Biochemical Analysis:
-
Inflammatory Cytokine Profiling:
-
Histopathological Analysis:
-
At the end of the experiment, euthanize the animals and dissect the affected joints.
-
Fix the joint tissues in 10% neutral buffered formalin.
-
Decalcify the tissues, embed in paraffin, and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E) to evaluate the degree of inflammatory cell infiltration, synovial hyperplasia, and cartilage/bone erosion.[5][14]
-
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound in a rat model of gouty arthritis.
Table 1: Effect of this compound on Biochemical and Inflammatory Markers
| Parameter | Gout Model Group | This compound (10 mg/kg) Treated | % Reduction with this compound | Reference |
|---|---|---|---|---|
| Serum Uric Acid | Significantly Increased vs. Control | Significantly Reduced vs. Gout Model | N/A | [5][9] |
| Serum IL-1β | Significantly Increased vs. Control | Significantly Reduced vs. Gout Model | 33.87% | [5] |
| Serum TNF-α | Significantly Increased vs. Control | Significantly Reduced vs. Gout Model | 28.33% | [5] |
| Serum IL-6 | Significantly Increased vs. Control | Moderately Reduced vs. Gout Model | 8.33% |[5] |
Table 2: Effect of this compound on Physical Symptoms of Gouty Arthritis
| Parameter | Gout Model Group | This compound (10 mg/kg) Treated | Observation | Reference |
|---|---|---|---|---|
| Paw Swelling | Substantial swelling, redness, deformity | Significantly reduced paw swelling | Attenuation of soft tissue swelling | [5][9] |
| Inflammation Index | Significantly high score | Significantly reduced inflammation index | Alleviation of arthritis symptoms | [5][9] |
| Histopathology | High inflammatory infiltration | Reduced inflammatory infiltration, preserved synovial architecture | Protective effect on joint structure |[5][15] |
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for evaluating this compound in a rat model of gouty arthritis.
Caption: this compound inhibits xanthine oxidase to reduce uric acid production.
Caption: MSU crystals trigger inflammation via the NLRP3 inflammasome pathway.
Conclusion
The potassium oxonate and MSU crystal-induced rat model is a highly effective platform for studying gouty arthritis. This compound demonstrates significant efficacy in this model, not only by reducing serum uric acid levels but also by mitigating the acute inflammatory response, as evidenced by decreased joint swelling and lower levels of pro-inflammatory cytokines.[5][13] These protocols and notes provide a comprehensive framework for researchers to investigate the mechanisms of gout and evaluate the therapeutic potential of novel anti-gout agents. The dual action of this compound in lowering urate and suppressing inflammation underscores the importance of targeting both pathways for effective gout management.[6]
References
- 1. wjpr.net [wjpr.net]
- 2. jddtonline.info [jddtonline.info]
- 3. Animal model of acute gout reproduces the inflammatory and ultrasonographic joint changes of human gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on the pathology and clinical management of gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of this compound and Disulfiram Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.libraries.rutgers.edu]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the dose–response relationship of this compound: predicting the optimal dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. e-century.us [e-century.us]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Gout : Histology [webpathology.com]
- 15. Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of this compound and Disulfiram Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Allopurinol Degradation Product Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing allopurinol degradation products.
Troubleshooting Guide: HPLC/UPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating and quantifying this compound and its degradation products.[1][2] However, various issues can arise during analysis. This guide addresses common problems in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Interaction of basic analytes with acidic silanol groups on the column.[3] - Inappropriate mobile phase pH. - Column overload.[3] | - Use a high-purity silica column. - Adjust the mobile phase pH to suppress silanol ionization (e.g., pH < 4).[3] - Reduce the sample concentration or injection volume.[3] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.[3][4] - Temperature variations.[3][5] - Column degradation. | - Ensure the mobile phase is well-mixed and degassed.[4] - Use a column oven to maintain a consistent temperature.[5] - Replace the column if it's old or has been used extensively. |
| High Backpressure | - Blockage in the system (e.g., clogged frit, tubing, or column).[4][5] - Precipitation of buffer salts in the mobile phase.[5] | - Back-flush the column.[5] - Filter the mobile phase and samples. - Ensure the mobile phase components are miscible and buffers are soluble in the organic modifier. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.[4] - Air bubbles in the system.[6] - Detector lamp nearing the end of its life. | - Use high-purity solvents and freshly prepared mobile phase.[6] - Degas the mobile phase thoroughly.[4] - Replace the detector lamp if necessary. |
| Ghost Peaks | - Contaminants in the injection solvent or mobile phase.[3] - Late elution of components from a previous injection.[3] | - Run a blank gradient to identify the source of contamination. - Ensure the gradient program is sufficient to elute all components. - Clean the injector and autosampler. |
Frequently Asked Questions (FAQs)
Identification and Characterization
Q1: What are the known degradation products of this compound?
Forced degradation studies have identified several degradation products of this compound. The most commonly reported are this compound Impurity A and this compound Impurity B.[7]
-
This compound Impurity A: 3-amino-4-carboxamidopyrazole hemisulfate[7]
-
This compound Impurity B: 5-(formylamino)-1H-pyrazole-4-carboxamide[7]
Other potential impurities and degradation products can also be formed under various stress conditions.[1]
Q2: What are the typical forced degradation conditions for this compound?
Forced degradation studies are performed to demonstrate the stability-indicating capability of an analytical method.[7] Typical conditions for this compound include:[1][7][8][9]
-
Acidic Hydrolysis: 1N to 5N HCl at elevated temperatures (e.g., 70-100°C).[1][7][8]
-
Alkaline Hydrolysis: 1N to 5N NaOH at elevated temperatures (e.g., 70-100°C).[1][7][8]
-
Oxidative Degradation: 3% to 10% H₂O₂ at room or elevated temperatures.[7][9]
-
Thermal Degradation: Heating the solid drug at temperatures around 100-105°C.[1][7]
-
Photolytic Degradation: Exposing the drug to UV light (e.g., 254 nm) or a combination of UV and visible light.[7][8]
Experimental Protocols
Q3: Can you provide a general protocol for a stability-indicating HPLC method for this compound?
A variety of HPLC methods have been developed for this compound and its impurities.[2][10] A general protocol based on published methods is as follows:
Experimental Protocol: Stability-Indicating RP-HPLC Method for this compound
-
Chromatographic System:
-
Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., potassium dihydrogen phosphate or sodium perchlorate, pH adjusted to 2.5-3.5) and an organic solvent like acetonitrile or methanol.[1][2][7]
-
Detection: UV detection at approximately 230-254 nm.[2][7][10]
-
Column Temperature: 25°C.[7]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of the mobile phase buffer and acetonitrile).[7]
-
For the analysis of dosage forms, powder the tablets and dissolve in the diluent.
-
-
Forced Degradation Sample Preparation:
-
Expose the this compound standard or tablet powder to the stress conditions outlined in Q2.
-
Neutralize the acidic and basic samples before dilution.
-
Dilute all stressed samples to a suitable concentration with the mobile phase.
-
-
Analysis:
-
Inject the prepared standard, unstressed sample, and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of this compound.
-
Quantitative Data Summary
The following table summarizes typical parameters from validated HPLC/UPLC methods for this compound analysis.
| Parameter | This compound | Impurity A | Impurity B | Reference |
| LOD | 0.02 µg/mL | - | - | [9] |
| LOQ | 0.05 µg/mL | - | - | [9] |
| Linearity Range | 5-100 µg/mL | - | - | [11] |
| Recovery | 98-102% | 96-98.18% | 96-98.18% | [9][12] |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | > 0.99 | [1][11] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the identification and characterization of this compound degradation products.
Caption: Workflow for forced degradation and analysis.
This compound Degradation Pathway
This diagram shows the chemical structures of this compound and its primary degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.net [ijpbs.net]
- 3. hplc.eu [hplc.eu]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. academic.oup.com [academic.oup.com]
- 9. FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN this compound TABLET AND ITS METHOD VALIDATION USING RP-HPLC [zenodo.org]
- 10. A Brief Review of Analytical Methods for the Estimation of this compound in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation and Stability-Indicating Study for the Binary Mixture of this compound and Thioctic Acid Using Validated HPLC-DAD Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
allopurinol stability in different buffer systems and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of allopurinol in various buffer systems and at different temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of allopurinor in aqueous solutions?
This compound is sparingly soluble in aqueous buffers.[1] Its stability is influenced by the pH of the solution and the storage temperature. Generally, this compound shows greater stability in neutral to slightly acidic conditions and is known to degrade in acidic and basic conditions.[2] For instance, in one study, this compound in an oral suspension with a pH of approximately 4.78 remained stable for up to 120 days at both refrigerated (5°C ± 3°C) and room temperature (20°C ± 5°C).[2]
Q2: How does pH affect the stability of this compound?
The pH of the formulation is a critical factor in the stability of this compound. Forced degradation studies have demonstrated that this compound deteriorates in both acidic and basic conditions.[2][3] While comprehensive kinetic studies across a wide range of pH values in simple buffers are not extensively published, existing data from studies on oral suspensions and analytical method development suggest that maintaining a pH in the slightly acidic to neutral range is optimal for this compound stability. For example, a suspension with a stable pH of around 5.12 showed good stability.[1]
Q3: What is the impact of temperature on this compound stability?
Temperature plays a significant role in the degradation kinetics of this compound. As with most chemical reactions, higher temperatures generally accelerate the degradation of this compound.[4] Studies on extemporaneously compounded oral suspensions have shown that this compound is stable for extended periods (90 to 180 days) at both refrigerated (2°C to 8°C) and room temperatures (20°C to 25°C).[5][6][7] However, at elevated temperatures, such as those used in accelerated stability and forced degradation studies (e.g., 60°C, 80°C, 100°C), significant degradation is observed.[1][3][8]
Q4: Is this compound stable in common laboratory buffer systems?
While much of the published stability data for this compound is in complex commercial suspending vehicles, some information is available for common buffer systems, primarily from analytical method development and dissolution studies.
-
Phosphate Buffer: this compound has been studied in phosphate buffer systems at various pH levels. For instance, a potassium dihydrogen phosphate buffer at pH 2.50 was used as a mobile phase component in an HPLC method, suggesting short-term stability under these conditions.[8] Dissolution studies have also been conducted in phosphate buffer at pH 6.8.[9] Another study utilized a dipotassium phosphate buffer at pH 3.5 for impurity profiling.[10]
-
Acetate Buffer: A sodium acetate buffer at a pH of 4.5 has been used as a mobile phase for HPLC analysis, indicating that this compound is sufficiently stable for the duration of the analysis under these conditions.
-
Citrate Buffer: There is limited specific information available in the provided search results regarding the long-term stability of this compound in citrate buffer systems.
It is important to note that the stability in these buffers for analytical purposes does not guarantee long-term stability for formulation purposes. Specific stability studies in the intended buffer system and storage conditions are always recommended.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Unexpected degradation of this compound in a newly developed formulation. | The pH of the formulation may be outside the optimal stability range (e.g., highly acidic or alkaline). | Measure the pH of the formulation. Adjust the pH to a slightly acidic to neutral range (e.g., pH 4-7) using appropriate buffering agents. Conduct a short-term stability study at the new pH. |
| Precipitation or crystallization of this compound in a refrigerated solution. | This compound has low aqueous solubility, which can decrease further at lower temperatures. The concentration may be exceeding its solubility limit at the storage temperature. | Determine the solubility of allopurinor in your specific buffer system at the intended storage temperature. You may need to lower the concentration or consider a co-solvent system if solubility is an issue. |
| Inconsistent results in stability-indicating HPLC/UPLC assays. | Degradation products may be co-eluting with the parent this compound peak. The analytical method may not be truly stability-indicating. | Perform a forced degradation study (acid, base, oxidation, heat, light) on an this compound standard. Analyze the stressed samples to ensure that all degradation product peaks are well-resolved from the this compound peak. |
| Discoloration of the this compound solution/suspension over time. | This could be due to the degradation of this compound or other excipients in the formulation. It could also be a sign of oxidative degradation. | Protect the formulation from light by using amber containers. Consider adding an antioxidant to the formulation if oxidative degradation is suspected. Analyze the discolored sample by HPLC to identify any new degradation peaks. |
Data on this compound Stability
Stability of this compound in Oral Suspensions
| Vehicle | Concentration (mg/mL) | Storage Temperature | Duration | Percent Remaining | Reference |
| Oral Mix | 20 | Room Temperature & Refrigerated | 90 days | Stable | [6] |
| Oral Mix SF | 20 | Room Temperature & Refrigerated | 90 days | Stable | [6] |
| SuspendIt | 10 and 20 | 5°C and 25°C | 180 days | > 93% | [1][5] |
| SyrSpend SF PH4 | 20 | 2°C to 8°C and 20°C to 25°C | 90 days | 90% - 110% | [7] |
Forced Degradation of this compound
| Stress Condition | Temperature | Duration | Percent Degradation | Reference |
| 5N HCl | 100°C | 2 hours | 14.7% | [8] |
| 5N NaOH | 100°C | 90 minutes | Not specified, significant degradation | [8] |
| 10% H₂O₂ | 100°C | 3 hours | 13.8% | [8] |
| Thermal | 100°C | 6 hours | 0.09% | [8] |
| Acidic (1N HCl) | Room Temperature | 1 hour | Not specified, degradation observed | [1] |
| Caustic (5N NaOH) | 60°C | 1 hour | Not specified, degradation observed | [1] |
| Thermal | 80°C | Not specified | Significant degradation | [3] |
| Photolytic (254 nm) | Room Temperature | Not specified | Significant degradation | [3] |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol is a composite based on several cited studies to assess the stability-indicating properties of an analytical method.[1][2][3][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of buffer and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Degradation:
-
To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Incubate the solution at room temperature for 1 hour or at an elevated temperature (e.g., 100°C) for a specified time (e.g., 2 hours).
-
After incubation, neutralize the solution with an appropriate concentration of NaOH.
-
Dilute to a final concentration suitable for analysis.
-
-
Base Degradation:
-
To an aliquot of the stock solution, add an equal volume of 5N NaOH.
-
Incubate the solution at an elevated temperature (e.g., 60°C or 100°C) for a specified time (e.g., 1-2 hours).
-
After incubation, neutralize the solution with an appropriate concentration of HCl.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 10% hydrogen peroxide (H₂O₂).
-
Incubate the solution at an elevated temperature (e.g., 100°C) for a specified time (e.g., 3 hours).
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Place a sample of this compound powder or a solution in an oven at a high temperature (e.g., 80°C or 100°C) for a specified duration (e.g., 6 hours).
-
If a solid was used, dissolve it in a suitable solvent.
-
Dilute to a final concentration suitable for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.
-
Dilute to a final concentration suitable for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC or UPLC method.
Protocol for Stability Study of this compound in an Oral Suspension
This protocol is based on a study of this compound stability in a commercial suspending vehicle.[1][5]
-
Preparation of Suspensions:
-
Prepare two concentrations of this compound suspension (e.g., 10 mg/mL and 20 mg/mL) in the desired buffer system or vehicle.
-
Package the suspensions in amber, tight-resistant containers.
-
-
Storage Conditions:
-
Store the prepared suspensions at two different temperature conditions:
-
Refrigerated: 5°C ± 3°C
-
Room Temperature: 25°C ± 2°C
-
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., day 0, 7, 14, 30, 60, 90, 180), withdraw an aliquot from each suspension.
-
Visually inspect the samples for any changes in color, odor, or appearance (e.g., caking, precipitation).
-
Measure the pH of each sample.
-
Accurately dilute the samples to a concentration within the calibration range of the analytical method.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method to determine the concentration of this compound.
-
-
Data Evaluation:
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
The stability is often defined as retaining at least 90% of the initial concentration.
-
Visualizations
References
- 1. Physicochemical Stability of Compounded this compound Suspensions in PCCA Base, SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gerpac.eu [gerpac.eu]
- 3. FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN this compound TABLET AND ITS METHOD VALIDATION USING RP-HPLC [zenodo.org]
- 4. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical Stability of Compounded this compound Suspensions in PCCA Base, SuspendIt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of this compound in Extemporaneously Compounded Oral Suspensions with Oral Mix and Oral Mix SF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Mechanosynthesis of Stable Salt Hydrates of this compound with Enhanced Dissolution, Diffusion, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbs.net [ijpbs.net]
- 10. A simple method for quantification of this compound and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Allopurinol In Vitro Dose-Response Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting in vitro dose-response curve analysis of allopurinol.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in vitro?
A1: this compound is a purine analog that competitively inhibits the enzyme xanthine oxidase.[1] Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] this compound itself is a substrate for xanthine oxidase and is metabolized to its active metabolite, oxypurinol (or alloxanthine).[2] Oxypurinol is also a potent inhibitor of xanthine oxidase, forming a tightly bound complex with the reduced molybdenum center of the enzyme, thereby blocking its activity and preventing the production of uric acid.[2]
Q2: What is a typical IC50 value for this compound in a xanthine oxidase inhibition assay?
A2: The IC50 value of this compound against xanthine oxidase can vary depending on the specific assay conditions, such as substrate concentration (hypoxanthine or xanthine), enzyme source, and buffer composition. However, published in vitro studies report IC50 values for this compound in the low micromolar to microgram per milliliter range. It is crucial to determine the IC50 under your specific experimental conditions.
Q3: How should I prepare a stock solution of this compound for my in vitro experiments?
A3: this compound has limited solubility in aqueous solutions. A common method is to first dissolve it in a small amount of 0.1 M NaOH and then dilute it with the desired buffer.[3] Alternatively, it can be dissolved in dimethyl sulfoxide (DMSO) before further dilution in the assay buffer.[3] Always ensure the final concentration of the organic solvent in the assay is low and consistent across all wells to avoid solvent-related effects on enzyme activity.
Q4: My dose-response curve is not sigmoidal. What are the possible reasons?
A4: A non-sigmoidal dose-response curve can result from several factors. These include incorrect serial dilutions, precipitation of this compound at higher concentrations, or issues with the assay itself, such as substrate depletion or enzyme instability. Refer to the troubleshooting guide for a more detailed breakdown of potential causes and solutions.
Data Presentation
Table 1: Reported In Vitro IC50 Values for this compound against Xanthine Oxidase
| IC50 Value | Substrate | Enzyme Source | Reference |
| 24 ± 0.28 µg/mL | Xanthine | Not Specified | [1] |
| 2.84 ± 0.41 µM | Xanthine | Not Specified | [4] |
| 4.84 µg/mL | Xanthine | Not Specified | [5] |
| 0.13 µg/mL | Hypoxanthine | Not Specified | [6] |
| 0.11 µg/mL | Xanthine | Not Specified | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Detailed Methodology for In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines the steps to determine the dose-response curve and IC50 value of this compound.
Materials:
-
This compound
-
Xanthine Oxidase (from bovine milk or other suitable source)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) or 0.1 M NaOH
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO or 0.1 M NaOH.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of concentrations to be tested.
-
Xanthine Oxidase Solution: Prepare a working solution of xanthine oxidase in phosphate buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate over the desired time course.
-
Xanthine Solution: Prepare a working solution of xanthine in phosphate buffer. The concentration should be at or near the Km of the enzyme for this substrate.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Phosphate buffer
-
This compound solution at various concentrations (or vehicle control)
-
Xanthine oxidase solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the xanthine solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.[2]
-
Take readings at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the allopurinor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Inaccurate pipetting, especially of small volumes.
-
Solution: Use calibrated pipettes and ensure proper technique. Prepare a master mix of reagents to be added to multiple wells to minimize pipetting errors.
-
-
Possible Cause: Incomplete mixing of reagents in the wells.
-
Solution: Gently tap the plate or use a plate shaker to ensure thorough mixing after adding each reagent.
-
-
Possible Cause: Edge effects in the 96-well plate due to evaporation.
-
Solution: Avoid using the outer wells of the plate or fill them with buffer to create a humidity barrier.
-
Issue 2: Low or no enzyme activity in control wells.
-
Possible Cause: Inactive enzyme due to improper storage or handling.
-
Solution: Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
-
-
Possible Cause: Incorrect buffer pH or composition.
-
Solution: Verify the pH of the buffer and ensure it is optimal for the enzyme's activity.
-
-
Possible Cause: Presence of inhibitors in the reagents or water.
-
Solution: Use high-purity water and reagents.
-
Issue 3: Precipitate formation in wells with high this compound concentrations.
-
Possible Cause: this compound has exceeded its solubility limit in the assay buffer.
-
Solution: Lower the highest concentration of this compound in the dose-response curve. Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum and is consistent across all wells.
-
Issue 4: The dose-response curve does not reach 100% inhibition.
-
Possible Cause: The highest concentration of this compound tested is not sufficient to fully inhibit the enzyme.
-
Solution: Extend the range of this compound concentrations.
-
-
Possible Cause: The inhibition is not complete under the assay conditions.
-
Solution: This may be a characteristic of the inhibitor. Report the maximum inhibition achieved.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: In vitro dose-response workflow.
Caption: Troubleshooting decision tree.
References
- 1. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 4. herbmedpharmacol.com [herbmedpharmacol.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in the Lab: Allopurinol vs. Febuxostat for Xanthine Oxidase Inhibition
For researchers, scientists, and drug development professionals, the quest for potent and specific enzyme inhibitors is a cornerstone of therapeutic advancement. In the management of hyperuricemia and gout, xanthine oxidase (XO) is a key therapeutic target. This guide provides an in-depth, objective comparison of two prominent XO inhibitors, allopurinol and febuxostat, focusing on their in vitro performance in xanthine oxidase inhibition assays, supported by experimental data and detailed protocols.
Executive Summary
This compound, a purine analog, and its active metabolite, oxypurinol, have long been the standard of care. Febuxostat, a newer non-purine selective inhibitor, has emerged as a potent alternative. In vitro studies consistently demonstrate that febuxostat is a significantly more potent inhibitor of xanthine oxidase than this compound and oxypurinol, as evidenced by its lower half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. This heightened potency is attributed to its distinct mechanism of action, involving high-affinity binding to a channel leading to the molybdenum center of the enzyme.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory activities of this compound, its active metabolite oxypurinol, and febuxostat against xanthine oxidase. For a standardized comparison, all IC50 values have been converted to micromolar (µM).
| Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type | Source |
| This compound | 2.9[1] | 0.7[1] | Competitive[2] | [1][2] |
| 66.72 (9.07 µg/mL)[2] | - | Competitive[2] | [2] | |
| 2.84 ± 0.41[3] | 2.12[3] | Competitive[3] | [3] | |
| 1.734 µg/mL[4] | - | - | [4] | |
| Oxypurinol | - | - | - | - |
| Febuxostat | 0.0018 (1.8 nM)[1][5] | 0.0006 (0.6 nM)[5] | Mixed[2] | [1][2][5] |
| 27.73 (8.77 µg/mL)[2] | - | Mixed[2] | [2] | |
| 0.0044 (4.4 nM) (Heparin-bound XO)[1] | 0.00092 (0.92 nM) (Heparin-bound XO)[1] | - | [1] |
Note: IC50 and Ki values can vary between studies due to differences in experimental conditions such as enzyme source, substrate concentration, and buffer composition.
Mechanism of Action: A Tale of Two Inhibitors
This compound, a structural analog of hypoxanthine, acts as a substrate and a competitive inhibitor of xanthine oxidase.[2] It is metabolized by XO to its active form, oxypurinol, which then forms a stable complex with the molybdenum center of the enzyme, leading to its inhibition.[6]
Febuxostat, in contrast, is a non-purine selective inhibitor that does not require metabolic activation.[7] It potently inhibits XO through a mixed-type inhibition mechanism, binding with high affinity to a channel leading to the molybdenum active site, thereby blocking substrate access.[2][5] This mechanism allows febuxostat to inhibit both the oxidized and reduced forms of the enzyme.[5]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
The following is a detailed methodology for a typical in vitro xanthine oxidase inhibition assay, synthesized from multiple sources.[2][3]
1. Materials and Reagents:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
This compound and Febuxostat (inhibitors)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO) for dissolving inhibitors
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 295 nm
2. Preparation of Solutions:
-
Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.1 units/mL). The final concentration in the assay will be lower.
-
Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer (e.g., 150 µM).
-
Inhibitor Solutions: Prepare stock solutions of this compound and febuxostat in DMSO. A series of dilutions should be prepared in phosphate buffer to determine the IC50 value. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
3. Assay Procedure:
-
Reaction Mixture Preparation: In a 96-well microplate, add the following to each well:
-
Phosphate Buffer
-
Inhibitor solution at various concentrations (or vehicle control - buffer with the same percentage of DMSO).
-
Xanthine oxidase solution.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes).
-
Initiation of Reaction: Add the xanthine solution to each well to start the enzymatic reaction.
-
Spectrophotometric Measurement: Immediately measure the absorbance of each well at 295 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) to determine the rate of uric acid formation (the product of the reaction).
4. Data Analysis:
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percentage Inhibition: The percentage of xanthine oxidase inhibition is calculated using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100 where V₀_control is the initial velocity in the absence of the inhibitor and V₀_inhibitor is the initial velocity in the presence of the inhibitor.
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from this curve using non-linear regression analysis.
-
Determine Ki and Inhibition Type (Optional): To determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, mixed), perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor. The data can then be plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[Substrate]).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro xanthine oxidase inhibition assay.
Caption: Workflow of the in vitro xanthine oxidase inhibition assay.
Signaling Pathway of Purine Metabolism and Inhibition
The diagram below illustrates the central role of xanthine oxidase in purine metabolism and the points of inhibition by this compound and febuxostat.
Caption: Inhibition of xanthine oxidase in the purine metabolism pathway.
References
- 1. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saudijournals.com [saudijournals.com]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
statistical analysis for comparing allopurinol and febuxostat efficacy
In the landscape of gout and hyperuricemia treatment, two prominent xanthine oxidase inhibitors, allopurinol and febuxostat, are frequently at the center of clinical discussion. This guide provides a detailed, evidence-based comparison of their efficacy, safety, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Quantitative Efficacy and Safety Analysis
A comprehensive review of clinical trial data reveals the nuanced differences in the performance of this compound and febuxostat. The following tables summarize key efficacy and safety endpoints from various studies, including large-scale, randomized controlled trials and meta-analyses.
Table 1: Efficacy in Serum Uric Acid (sUA) Reduction
| Efficacy Outcome | This compound | Febuxostat | Key Findings & Citations |
| Achievement of sUA <6.0 mg/dL | Lower proportion of patients | Higher proportion of patients | A meta-analysis of 16 randomized controlled trials (RCTs) involving 19,683 patients showed that febuxostat was significantly more effective in achieving a serum uric acid level of ≤6.0 mg/dL compared to this compound.[1][2] The effect was more pronounced at higher doses of febuxostat (>80 mg/day).[1][2] Another meta-analysis found that patients receiving febuxostat were more likely to achieve this target than those on this compound.[3] In one trial, 53% of patients on 80 mg of febuxostat and 62% on 120 mg of febuxostat reached the primary endpoint, compared to 21% of those on 300 mg of this compound.[4] |
| Mean sUA Reduction | Effective, but generally less potent | More potent reduction | Febuxostat has been shown to be more effective than this compound in lowering serum urate levels.[5][6] A meta-analysis revealed that febuxostat treatment significantly reduced sUA levels compared with this compound.[1] |
| Efficacy in Patients with Chronic Kidney Disease (CKD) | Effective | Similarly effective | A sub-analysis of the STOP Gout trial in patients with stage 3 CKD demonstrated that this compound and febuxostat were similarly effective in flare prevention and in reaching target sUA thresholds.[7] |
Table 2: Clinical and Safety Outcomes
| Outcome | This compound | Febuxostat | Key Findings & Citations |
| Gout Flares | Slightly less frequent in some studies | Slightly more frequent in some studies | In a double-blind noninferiority trial, gout attacks occurred slightly less frequently with this compound than with febuxostat.[8] During weeks 49 to 72 of one study, 37% of this compound patients and 44% of febuxostat patients experienced one or more flares.[8] However, a meta-analysis found no significant difference in the risk of gout attacks between the two drugs.[1][2] |
| Cardiovascular Safety | Generally considered to have a favorable cardiovascular safety profile. | Conflicting data, with some studies suggesting a higher risk of cardiovascular mortality. | The CARES trial found that while febuxostat was noninferior to this compound for major adverse cardiovascular events, it was associated with higher all-cause and cardiovascular mortality.[6][9][10] In contrast, the FAST trial did not find an increased risk of death or serious adverse events with febuxostat compared to this compound.[9][11][12] |
| Adverse Events | Higher incidence of hypersensitivity reactions.[5] | Lower risk of any-grade adverse events in some analyses.[1][3] Most common adverse events include liver function abnormalities, nausea, arthralgia, and rash.[5] | A meta-analysis showed the risk of any-grade adverse events was lower in the febuxostat group compared to the this compound group.[1][2] |
Experimental Protocols
The methodologies employed in clinical trials comparing this compound and febuxostat are crucial for interpreting the resulting data. Below is a synthesized overview of typical experimental protocols.
Study Design: Most comparative effectiveness studies are designed as randomized, double-blind, noninferiority trials.[8][13]
Participant Selection:
-
Inclusion Criteria: Patients diagnosed with gout and hyperuricemia (serum uric acid levels typically >7.0 mg/dL).[8][13] Some trials specifically include patients with comorbidities such as cardiovascular disease or chronic kidney disease.[7][9][10]
-
Exclusion Criteria: Patients with a history of severe allergic reactions to either drug, severe renal or hepatic impairment (unless part of a specific study cohort), and other conditions that could interfere with the study outcomes.
Treatment Protocol:
-
Randomization: Participants are randomly assigned to receive either this compound or febuxostat.[8][13]
-
Dosing and Titration:
-
This compound: Typically initiated at a daily dose of 100 mg and titrated upwards to a maximum of 800 mg, with the goal of achieving the target serum urate level.[8][13]
-
Febuxostat: Usually started at 40 mg or 80 mg daily, with a possible increase to 120 mg if the serum urate target is not met.[8][13][14]
-
-
Prophylaxis: To prevent gout flares that can occur at the beginning of urate-lowering therapy, patients often receive prophylactic treatment with colchicine, NSAIDs, or low-dose prednisone for the initial months of the trial.[5][8]
Outcome Measures:
-
Primary Endpoint: Commonly the proportion of patients achieving a target serum urate level (e.g., <6.0 mg/dL) at the end of the study period or the incidence of gout flares.[4][8]
-
Secondary Endpoints: These often include changes in tophus size, frequency of gout flares, and assessment of adverse events, particularly cardiovascular events.[4][13]
Monitoring: Regular monitoring of serum uric acid levels, liver function, and renal function is conducted throughout the trial.[5]
Visualizing the Mechanisms and Workflow
Mechanism of Action: Xanthine Oxidase Inhibition
Both this compound and febuxostat lower uric acid levels by inhibiting xanthine oxidase, a key enzyme in purine metabolism. However, their specific interactions with the enzyme differ. This compound is a purine analog that, along with its active metabolite oxypurinol, competitively inhibits xanthine oxidase.[5][15][16] Febuxostat is a non-purine selective inhibitor that binds to a distinct channel in the enzyme, inhibiting both its oxidized and reduced forms.[15][17]
Caption: Mechanism of Xanthine Oxidase Inhibition.
Generalized Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing this compound and febuxostat.
Caption: Generalized Clinical Trial Workflow.
References
- 1. The efficacy and safety of different doses of febuxostat and this compound: A meta-analysis | 2025, Volume 36 - Issue 3 | Joint Diseases and Related Surgery [jointdrs.org]
- 2. jointdrs.org [jointdrs.org]
- 3. A systematic review and meta-analysis on the safety and efficacy of febuxostat versus this compound in chronic gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. droracle.ai [droracle.ai]
- 6. jwatch.org [jwatch.org]
- 7. STOP Gout Trial: Noninferiority of this compound and Febuxostat Among Subgroup With CKD | Docwire News [docwirenews.com]
- 8. jwatch.org [jwatch.org]
- 9. Cardiovascular Safety Evaluation of Febuxostat and this compound: Findings from the FDA Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiovascular Safety of Febuxostat and this compound in Patients With Gout and Cardiovascular Morbidities - American College of Cardiology [acc.org]
- 11. jwatch.org [jwatch.org]
- 12. Reassessing the Cardiovascular Safety of Febuxostat: Implications of the Febuxostat Versus this compound Streamlined Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Effectiveness of this compound and Febuxostat in Gout Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol of the Febuxostat versus this compound Streamlined Trial (FAST): a large prospective, randomised, open, blinded endpoint study comparing the cardiovascular safety of this compound and febuxostat in the management of symptomatic hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Differences in the Mechanisms of Action Between this compound and Febuxostat [ebmconsult.com]
- 16. GOUT: FEBUXOSTAT VERSUS this compound – MECHANISMS OF ACTION AND SIDE EFFECTS [zenodo.org]
- 17. Febuxostat - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle in Hyperuricemia: Allopurinol vs. Febuxostat in Preclinical Models
An In-depth Comparison of Efficacy and Mechanism in Animal Models of Hyperuricemia
For researchers and drug development professionals navigating the landscape of hyperuricemia treatment, a clear understanding of the preclinical performance of xanthine oxidase inhibitors is paramount. This guide provides an objective in vivo comparison of two cornerstone therapies, allopurinol and febuxostat, within the context of established hyperuricemic animal models. By presenting key experimental data, detailed protocols, and visual representations of metabolic pathways and workflows, this document aims to facilitate informed decisions in the development of novel anti-hyperuricemic agents.
Mechanism of Action: A Tale of Two Inhibitors
This compound, a purine analog, and its active metabolite, oxypurinol, act as competitive inhibitors of xanthine oxidase (XO). Febuxostat, a non-purine selective inhibitor, demonstrates a more potent, non-competitive inhibition of XO. This fundamental difference in their interaction with the enzyme may underlie variations in their efficacy and side-effect profiles.
Quantitative Comparison of Efficacy
The following tables summarize the comparative effects of this compound and febuxostat on key biochemical parameters in various animal models of hyperuricemia.
Table 1: Effect on Serum Uric Acid Levels
| Animal Model | Inducing Agent(s) | This compound Dose | Febuxostat Dose | % Reduction in Serum Uric Acid (this compound) | % Reduction in Serum Uric Acid (Febuxostat) | Reference |
| Rat | High-Fructose Diet | - | - | Significant Reduction | More Effective than this compound | [1] |
| Rat | Two-Kidney, One-Clip (2K1C) | 100 mg/kg | 10 mg/kg | Significantly Normalized | Significantly Normalized | [2][3] |
| Poultry | Diclofenac | - | - | Ameliorative Effect | Better Ameliorative Effect | [4] |
| Mouse | Uricase Knockout (Uox-/-) | 3 µg/g | - | Effective Reduction | - | [5][6] |
Table 2: Effect on Xanthine Oxidase (XO) Activity
| Animal Model | Tissue/Sample | This compound | Febuxostat | % Inhibition of XO Activity (this compound) | % Inhibition of XO Activity (Febuxostat) | Reference |
| Rat | Plasma | - | Significant Reduction | - | Significant Reduction | [7] |
| Rat | Aorta | - | Significant Reduction | - | Significant Reduction | [7] |
Table 3: Effect on Renal Function Markers
| Animal Model | Inducing Agent(s) | Marker | This compound Effect | Febuxostat Effect | Reference |
| Rat | Two-Kidney, One-Clip (2K1C) | Plasma Creatinine | Significantly Normalized | Significantly Normalized | [2][3] |
| Rat | 5/6 Nephrectomy + Oxonic Acid | Proteinuria | - | Ameliorated | [8] |
| Rat | 5/6 Nephrectomy + Oxonic Acid | Glomerular Hypertension | - | Prevented | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following are summaries of commonly employed protocols for inducing hyperuricemia in animal models.
Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia in Mice/Rats
This is a widely used model that mimics hyperuricemia by inhibiting uricase and providing a purine substrate.
-
Animals: Male Kunming mice or Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week with standard chow and water ad libitum.
-
Induction:
-
Potassium oxonate (PO), a uricase inhibitor, is administered intraperitoneally at a dose of 250-300 mg/kg.[9][10]
-
Hypoxanthine (HX), a purine precursor, is administered orally or intraperitoneally at a dose of 250-500 mg/kg.[10][11]
-
The co-administration is typically performed for a period of 7 days to establish a stable hyperuricemic state.[10][12]
-
-
Drug Administration: this compound or febuxostat is administered orally, typically starting on the same day as the induction, for the duration of the study.
-
Sample Collection: Blood samples are collected at specified time points to measure serum uric acid, creatinine, and blood urea nitrogen (BUN). Liver and kidney tissues can be harvested for histological analysis and measurement of xanthine oxidase activity.
Adenine and Ethambutol-Induced Hyperuricemia in Rats
This model induces hyperuricemia and can also lead to renal injury, making it suitable for studying the nephroprotective effects of drugs.
-
Animals: Male Sprague-Dawley or Wistar rats are often used.
-
Induction:
-
Drug Administration and Sample Analysis: Follows a similar procedure as the potassium oxonate and hypoxanthine model.
Uricase Knockout (Uox-KO) Mouse Model
This genetic model provides a more chronic and stable state of hyperuricemia that closely mimics the human condition where the uricase gene is non-functional.
-
Animals: Mice with a targeted deletion of the Uox gene are used.[5][6][16][17][18]
-
Maintenance: These mice spontaneously develop hyperuricemia.[5][16][18] Due to the severity of hyperuricemia and associated nephropathy, which can lead to early mortality, low-dose this compound may be administered to ensure survival for longer-term studies.[5]
-
Experimental Design: Uox-KO mice can be used to study the long-term consequences of hyperuricemia and the chronic efficacy of urate-lowering therapies.
Visualizing the Pathways and Processes
Purine Metabolism and Xanthine Oxidase Inhibition
Caption: Inhibition of Uric Acid Synthesis by this compound and Febuxostat.
Experimental Workflow for In Vivo Comparison
References
- 1. karger.com [karger.com]
- 2. Evaluation of Xanthine Oxidase Inhibitors Febuxostat and this compound on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Xanthine Oxidase Inhibitors Febuxostat and this compound on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative studies of xanthine oxidase inhibitors viz. This compound and febuxostat against induced hyperuricaemia in a poultry model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRISPR/Cas9 Mediated Deletion of the Uox Gene Generates a Mouse Model of Hyperuricemia with Multiple Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oss.gempharmatech.com [oss.gempharmatech.com]
- 7. Febuxostat, a novel xanthine oxidoreductase inhibitor, improves hypertension and endothelial dysfunction in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of febuxostat on the progression of renal disease in 5/6 nephrectomy rats with and without hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of hyperuricemia rat model with different doses of hypoxanthine and oxonic acid potassium salt [cjpt.magtechjournal.com]
- 12. Assessment of the influence on left ventricle by potassium oxonate and hypoxanthine–induced chronic hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinexprheumatol.org [clinexprheumatol.org]
- 14. Hyperuricemia research progress in model construction and traditional Chinese medicine interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A stable liver-specific urate oxidase gene knockout hyperuricemia mouse model finds activated hepatic de novo purine biosynthesis and urate nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hyperuricemia and urate nephropathy in urate oxidase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Knockout of the urate oxidase gene provides a stable mouse model of hyperuricemia associated with metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of Allopurinol and Its Metabolites in Cell-Based Assays: A Guide for Researchers
For researchers and professionals in drug development, understanding the relative potency and mechanisms of action of a drug and its metabolites is crucial for predicting clinical efficacy and safety. This guide provides a comparative analysis of the xanthine oxidase inhibitor allopurinol and its primary metabolites, oxypurinol and this compound riboside, with a focus on their performance in cell-based assays.
This compound is a cornerstone in the management of hyperuricemia and gout, acting by inhibiting xanthine oxidase, the enzyme responsible for the final two steps of purine catabolism, thus reducing uric acid production.[1][2] In the body, this compound is rapidly metabolized into several compounds, most notably oxypurinol (also known as alloxanthine) and this compound riboside.[3] While oxypurinol is recognized as the major active metabolite due to its long half-life, in vitro studies suggest it may be a less potent inhibitor of xanthine oxidase than its parent compound.[2]
Quantitative Comparison of Inhibitory Potency
Direct comparative studies of this compound and its metabolites in cell-based assays are limited. However, enzyme inhibition assays provide valuable insights into their relative potencies. The following table summarizes the available quantitative data on the inhibition of xanthine oxidase by this compound and oxypurinol.
| Compound | Assay Type | Target Enzyme | Potency Metric (Ki) | Reference |
| This compound | Enzyme Assay | Xanthine Oxidase (XO/XDH) | ~10-fold lower than oxypurinol | [2] |
| Oxypurinol | Enzyme Assay | Xanthine Oxidase (XO/XDH) | ~10-fold higher than this compound | [2] |
Note: A lower Ki value indicates a higher binding affinity and thus greater inhibitory potency. Data for this compound riboside from a comparable assay was not identified in the reviewed literature.
While oxypurinol demonstrates a weaker binding affinity to xanthine oxidase in vitro, its significantly longer plasma half-life (18-30 hours) compared to this compound (1-2 hours) results in sustained inhibition of the enzyme in vivo, making it the principal contributor to the therapeutic effect of this compound.[4]
Signaling Pathway: Purine Catabolism and Xanthine Oxidase Inhibition
This compound and its active metabolite, oxypurinol, exert their therapeutic effect by interrupting the purine catabolism pathway at the level of xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. By inhibiting this crucial step, this compound and oxypurinol reduce the production of uric acid.
References
- 1. Effects of this compound and oxipurinol on purine synthesis in cultured human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study of the Interaction between Xanthine Oxidase and Its Inhibitors from Chrysanthemum morifolium Using Computational Simulation and Multispectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Specificity of Allopurinol Quantification: A Comparative Guide to Immunoassay and High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, the accurate measurement of allopurinol and its active metabolite, oxypurinol, is critical for therapeutic drug monitoring and pharmacokinetic studies. While High-Performance Liquid Chromatography (HPLC) coupled with UV detection stands as a well-established and robust method, the potential application of immunoassays offers a high-throughput alternative. This guide provides a detailed comparison of a hypothetical this compound immunoassay and the widely adopted HPLC-UV method, with a focus on specificity and supported by experimental data from existing literature.
The primary challenge in quantifying this compound lies in distinguishing it from its major and pharmacologically active metabolite, oxypurinol. Due to their structural similarity, cross-reactivity in immunoassays is a significant concern that can lead to an overestimation of the parent drug concentration. This guide will delve into the experimental methodologies for assessing specificity and present a comparative analysis of the two techniques.
Comparison of Analytical Methods
The choice of analytical method for this compound quantification depends on the specific requirements of the study, including the need for high throughput, sensitivity, and the ability to differentiate between the parent drug and its metabolites.
| Feature | This compound Immunoassay (Hypothetical) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Competitive binding of this compound and a labeled this compound conjugate to a limited number of anti-allopurinol antibody binding sites. | Separation of this compound and its metabolites based on their physicochemical properties as they pass through a stationary phase, followed by detection using UV absorbance. |
| Specificity | Potentially lower due to cross-reactivity with the structurally similar metabolite, oxypurinol. The degree of cross-reactivity is dependent on the specificity of the monoclonal antibody used. | High specificity, as this compound and oxypurinol can be chromatographically separated into distinct peaks with different retention times, allowing for their independent quantification.[1] |
| Throughput | High-throughput, suitable for screening a large number of samples simultaneously in a microplate format. | Lower throughput, as samples are analyzed sequentially. |
| Sensitivity (LOD/LOQ) | Dependent on antibody affinity and assay optimization. | Typically in the low ng/mL to µg/mL range, offering high sensitivity for therapeutic drug monitoring.[2] |
| Matrix Effect | Can be susceptible to interference from components in complex biological matrices like plasma or urine. | Matrix effects can be minimized through appropriate sample preparation techniques such as protein precipitation and solid-phase extraction. |
| Instrumentation | Requires a microplate reader. | Requires a more complex HPLC system with a UV detector. |
| Cost per Sample | Potentially lower for large batches due to automation and reduced reagent volume per sample. | Generally higher due to solvent consumption, column costs, and instrument maintenance. |
| Development Time | Requires significant time and resources for monoclonal antibody development, characterization, and assay optimization. | Method development is generally faster, with established protocols readily available. |
Experimental Protocols
Detailed methodologies are crucial for understanding and reproducing the analytical techniques.
This compound Immunoassay (Hypothetical Competitive ELISA Protocol)
This protocol outlines the general steps for a competitive enzyme-linked immunosorbent assay (ELISA) designed to quantify this compound.
1. Plate Coating:
-
A microtiter plate is coated with a capture antibody specific to this compound.
-
The plate is incubated to allow the antibody to adhere to the surface of the wells.
-
The plate is then washed to remove any unbound antibody.
2. Blocking:
-
A blocking buffer (e.g., a solution of bovine serum albumin) is added to the wells to block any remaining non-specific binding sites.
-
The plate is incubated and then washed.
3. Competitive Reaction:
-
Samples, standards, and controls are mixed with a fixed amount of enzyme-labeled this compound (conjugate).
-
This mixture is then added to the antibody-coated wells.
-
This compound in the sample competes with the enzyme-labeled this compound for binding to the limited number of antibody sites.
-
The plate is incubated to allow this competitive binding to reach equilibrium.
4. Washing:
-
The plate is washed to remove any unbound sample and enzyme-labeled this compound.
5. Substrate Addition:
-
A chromogenic substrate is added to the wells.
-
The enzyme on the bound conjugate converts the substrate into a colored product.
6. Signal Detection:
-
The absorbance of the colored product is measured using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.
7. Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of this compound in the samples is determined by interpolating their absorbance values from the standard curve.
HPLC-UV Method for this compound and Oxypurinol Quantification
This protocol is based on established methods for the simultaneous determination of this compound and oxypurinol in biological matrices.[1]
1. Sample Preparation:
-
To a 100 µL aliquot of serum or plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Precipitate proteins by adding a precipitating agent (e.g., perchloric acid or acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio will depend on the specific column and desired separation.[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength where both this compound and oxypurinol have significant absorbance (e.g., 254 nm).[1]
3. Data Acquisition and Analysis:
-
The chromatogram will show distinct peaks for oxypurinol, this compound, and the internal standard at different retention times.
-
The peak areas of this compound, oxypurinol, and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.
-
The concentrations of this compound and oxypurinol in the samples are calculated from the calibration curve.
Visualizing the Concepts
Diagrams can aid in understanding the underlying principles of each technique.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Allopurinol
For researchers, scientists, and drug development professionals, the safe handling of Allopurinol is paramount. This document provides essential, immediate safety and logistical information, including personal protective equipment (PPE) guidelines, operational plans, and disposal procedures to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary routes of exposure to this compound are ingestion, inhalation, and skin contact.[1] this compound is classified as toxic if swallowed and may cause an allergic skin reaction.[1][2] Therefore, appropriate PPE is crucial to minimize risk.
| PPE Category | Recommendation | Rationale | Sources |
| Hand Protection | Wear compatible chemical-resistant gloves. Nitrile, PVC, neoprene, or vinyl gloves are recommended. Double gloving should be considered. | To prevent skin contact, which can cause allergic reactions and sensitization.[3] | [3][4][5] |
| Eye Protection | Wear tightly fitting safety goggles with side-shields. A face shield may be required for supplementary protection. | To protect eyes from dust and potential splashes. | [3][6] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is recommended if there is a risk of exposure to dust or fumes at levels exceeding exposure limits, or in case of insufficient ventilation. | To prevent inhalation of this compound dust, which can be harmful. | [5][6][7] |
| Body Protection | Wear a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. A lab coat or apron is a good practice. Protective shoe covers may also be necessary. | To protect skin and personal clothing from contamination. | [3][6][7][8] |
Operational and Disposal Plans
Handling Procedures:
-
Handle this compound in a well-ventilated area.[6]
-
Use process enclosures or local exhaust ventilation to control airborne levels.[5]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Keep away from foodstuffs, beverages, and feed.[2]
Spill Management:
-
In case of a spill, avoid breathing dust and contact with skin and eyes.[3]
-
Wear appropriate PPE, including a respirator.
-
Use dry clean-up procedures such as a high-efficiency vacuum cleaner to avoid generating dust.[6]
-
Place spilled material in an appropriately labeled container for disposal.[6]
Disposal:
-
Dispose of waste in accordance with all applicable Federal, State, and local laws.[7]
-
Do not allow this compound to enter sewers or surface and ground water.[2]
-
For household disposal, it is recommended to mix the medicine with an undesirable substance like coffee grounds or kitty litter, place it in a sealed plastic bag, and then in the trash.[10][11] However, for laboratory waste, professional disposal services should be used.
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling this compound safely.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. gps.mylwebhub.com [gps.mylwebhub.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. medline.com [medline.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. Medicine: Proper Disposal [nationwidechildrens.org]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
